molecular formula C13H9NO B095193 2-Phenylfuro[3,2-b]pyridine CAS No. 18068-82-1

2-Phenylfuro[3,2-b]pyridine

Cat. No.: B095193
CAS No.: 18068-82-1
M. Wt: 195.22 g/mol
InChI Key: IZQVYGNVFNSARJ-UHFFFAOYSA-N
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Description

2-Phenylfuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylfuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQVYGNVFNSARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Phenylfuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it a valuable pharmacophore in the design of potent and selective therapeutic agents.[1][2][3][4] This guide provides an in-depth exploration of the synthesis and characterization of a key derivative, 2-Phenylfuro[3,2-b]pyridine, offering field-proven insights and detailed methodologies for its preparation and analysis.

Introduction: The Significance of the Furo[3,2-b]pyridine Core

Furo[3,2-b]pyridines are bicyclic heteroaromatic compounds formed by the fusion of a furan ring to a pyridine ring.[5] This fusion of an electron-rich furan ring with an electron-deficient pyridine ring results in a unique electronic distribution that governs the molecule's reactivity and biological interactions.[5] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties, making them attractive candidates for drug discovery programs.[3][6][7] The phenyl substituent at the 2-position of the furan ring in this compound further enhances its potential for diverse biological interactions and provides a key building block for more complex molecular architectures.

Synthesis of this compound: A Step-by-Step Approach

The construction of the this compound core can be achieved through several synthetic strategies.[1] A robust and widely employed method involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization (heteroannulation). This approach offers high efficiency and versatility.

Synthetic Strategy Overview

The synthesis commences with a suitably functionalized pyridine precursor, which undergoes a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne. The resulting intermediate then undergoes an intramolecular cyclization to form the desired furo[3,2-b]pyridine ring system.

Synthesis_Workflow Start Starting Materials: 3-Bromo-2-hydroxypyridine Phenylacetylene Step1 Sonogashira Cross-Coupling Start->Step1 Intermediate Intermediate: 3-(Phenylethynyl)-2-hydroxypyridine Step1->Intermediate Step2 Intramolecular Heteroannulation Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Bromo-2-hydroxypyridine

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Step 1: Sonogashira Cross-Coupling and In Situ Heteroannulation

This one-pot procedure is highly efficient as it combines the carbon-carbon bond formation and the subsequent cyclization in a single reaction vessel, minimizing purification steps and improving overall yield.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-2-hydroxypyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.04 eq).

  • Solvent and Reagents Addition: Add anhydrous DMF to dissolve the solids. Subsequently, add triethylamine (2.0 eq) and phenylacetylene (1.2 eq) to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, and an inert atmosphere is crucial to maintain its catalytic activity throughout the reaction.

  • Catalyst System: The combination of a palladium catalyst (Pd(OAc)₂) and a copper co-catalyst (CuI) is standard for Sonogashira couplings. Palladium facilitates the oxidative addition to the aryl halide, while copper activates the alkyne. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst.

  • Base: Triethylamine serves as a base to neutralize the hydrohalic acid formed during the reaction, driving the catalytic cycle forward.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Melting Point determination.

Characterization Workflow

Characterization_Workflow Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Synthesized_Product->MS MP Melting Point Determination Synthesized_Product->MP Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis MP->Data_Analysis

Caption: Workflow for the characterization of this compound.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound based on its chemical structure and data from analogous compounds.

Analytical Technique Expected Results
¹H NMR Aromatic protons of the pyridine and phenyl rings are expected in the range of δ 7.0-8.5 ppm. The furan proton should appear as a singlet in the aromatic region.
¹³C NMR Signals corresponding to the carbon atoms of the fused ring system and the phenyl group are expected in the aromatic region (δ 100-160 ppm).
Mass Spectrometry (MS) The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z corresponding to the molecular weight of this compound (C₁₃H₉NO, MW: 195.22 g/mol ).
Melting Point A sharp melting point is indicative of a pure crystalline solid.
Detailed Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons and to assign them to the molecular structure. The number of signals and their multiplicities will provide crucial information about the symmetry and connectivity of the molecule.[8][9]

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).[10] Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound.[11] Analyze the fragmentation pattern to gain further structural information.

Melting Point Determination

  • Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus to determine the temperature range over which the sample melts. A narrow melting range indicates high purity.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound, a valuable scaffold in chemical and pharmaceutical research. By providing a detailed, step-by-step protocol and explaining the rationale behind the experimental choices, researchers can confidently reproduce this synthesis. The accompanying characterization workflows and expected data serve as a benchmark for verifying the identity and purity of the final product. The methodologies described herein are foundational for the further exploration and development of novel furo[3,2-b]pyridine derivatives with potential therapeutic applications.

References

  • Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β - The Royal Society of Chemistry. Available at: [Link]

  • Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem. Available at: [Link]

  • (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). Available at: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. Available at: [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed. Available at: [Link]

  • Structures of furopyridines derivatives with important biological... - ResearchGate. Available at: [Link]

  • Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine - ResearchGate. Available at: [Link]

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  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES - Semantic Scholar. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]

  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. Available at: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. Available at: [Link]

  • ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... - ResearchGate. Available at: [Link]

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Sources

The Furo[3,2-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The furo[3,2-b]pyridine core is a prominent heterocyclic scaffold that has garnered substantial interest in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of furo[3,2-b]pyridine derivatives, offering field-proven insights for drug discovery and development.

The Furo[3,2-b]pyridine Scaffold: Structure and Properties

The furo[3,2-b]pyridine system consists of a furan ring fused to a pyridine ring.[2] This aromatic heterocyclic compound can exist in a tautomeric equilibrium between its enol and keto forms, namely Furo[3,2-b]pyridin-3-ol and Furo[3,2-b]pyridin-3(2H)-one, respectively. This structural feature plays a crucial role in its interaction with biological targets.

Core Structure:
  • IUPAC Name: furo[3,2-b]pyridine[3]

  • Molecular Formula: C₇H₅NO[3]

  • SMILES: C1=CC2=C(C=CO2)N=C1[3]

Synthesis of the Furo[3,2-b]pyridine Core

The construction of the furo[3,2-b]pyridine nucleus is a critical step in the development of novel derivatives. Several synthetic strategies have been developed, primarily focusing on the formation of the furan ring onto a pre-existing pyridine core.[1]

Key Synthetic Methodologies:
  • Palladium- and Copper-Catalyzed Cross-Coupling Reactions: These reactions are pivotal in forming the furo[3,2-b]pyridine scaffold.[1] A common approach involves the Sonogashira cross-coupling of a terminal alkyne with a functionalized pyridine derivative, such as 3-chloro-2-hydroxypyridine. This is followed by an intramolecular C-O bond formation to construct the furan ring, often in a one-pot procedure facilitated by ultrasound irradiation.[1][4]

  • Intramolecular Cyclizations: Copper-catalyzed intramolecular cyclization of appropriately substituted pyridine precursors offers a versatile route to a diverse library of furo[3,2-b]pyridines.[1][5]

  • Palladium-Catalyzed Intramolecular C-H Activation: This efficient method allows for the regioselective formation of the furan ring in benzofuro[3,2-b]pyridines from 3-phenoxypyridine 1-oxides.[1]

Biological Activities and Therapeutic Potential

Furo[3,2-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, making them a highly sought-after scaffold in drug discovery.[6]

Anticancer Activity

The furo[3,2-b]pyridine framework is a cornerstone in the design of novel anticancer agents.[4][7] These compounds exert their effects by modulating key signaling pathways that are often dysregulated in cancer.[8]

Mechanisms of Action:

  • Kinase Inhibition: A primary mechanism of anticancer activity is the inhibition of various protein kinases.[1][9]

  • Modulation of the Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is implicated in several cancers. Certain furo[3,2-b]pyridine derivatives act as effective modulators of this pathway, downstream of the Smoothened (SMO) receptor.[1][8]

  • Induction of Apoptosis: Some derivatives have been shown to induce apoptosis in cancer cells.[4]

  • Cell Cycle Arrest: Related pyridine compounds have been observed to cause cell cycle arrest, primarily at the G2/M phase, preventing cancer cell proliferation.[8]

Targeted Signaling Pathways:

anticancer_pathways cluster_kinase Kinase Inhibition cluster_hedgehog Hedgehog Pathway cluster_cellular Cellular Processes FuroPyridine Furo[3,2-b]pyridine Derivatives CLKs CLKs FuroPyridine->CLKs HIPKs HIPKs FuroPyridine->HIPKs CDK2 CDK2 FuroPyridine->CDK2 Hedgehog Hedgehog Pathway Modulation FuroPyridine->Hedgehog Apoptosis Apoptosis Induction FuroPyridine->Apoptosis CellCycle Cell Cycle Arrest (G2/M) FuroPyridine->CellCycle

Targeted signaling pathways of Furo[3,2-b]pyridine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for a compound's anticancer activity. The table below summarizes reported IC50 values for select furopyridine derivatives.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Furo[2,3-b]pyridine derivative 7Neuro-2aNeuroblastoma5.8[8]
Furo[2,3-b]pyridine derivative 12aNeuro-2aNeuroblastoma3.6[8]
Furo[3,2-b]pyridine derivative 3bMDA-MB-231Breast CancerEncouraging growth inhibition[4]
Furo[3,2-b]pyridine derivative 3bMCF-7Breast CancerEncouraging growth inhibition[4]
DoxorubicinMCF-7Breast Cancer~2.35 - 4.57[8]
DoxorubicinHCT-116Colon Cancer~2.11[8]
DoxorubicinHeLaCervical Cancer~2.35[8]

Note: Direct comparative studies of a broad range of Furo[3,2-b]pyridin-3-ol derivatives and standard drugs are dispersed across various studies.[8]

Kinase Inhibition

The furo[3,2-b]pyridine scaffold is a privileged platform for designing selective kinase inhibitors.[1][5][10] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[9]

Key Kinase Targets:

  • Cdc-like Kinases (CLKs): These serine/threonine kinases are involved in pre-mRNA splicing. Furo[3,2-b]pyridines have been identified as potent and highly selective inhibitors of CLKs, which can modulate alternative splicing and suppress cancer cell growth.[1][5][8]

  • Homeodomain-Interacting Protein Kinases (HIPKs): HIPKs are involved in transcription regulation and apoptosis. The furo[3,2-b]pyridine core has been used to develop highly selective HIPK inhibitors.[1]

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, a validated strategy in cancer therapy. Certain furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against CDK2.[1]

  • Other Kinase Targets: Molecular docking studies have suggested strong binding affinities of furo[2,3-b]pyridine derivatives to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General Workflow)

kinase_assay Start 1. Prepare Assay Plate AddKinase 2. Add Kinase and Substrate Solution Start->AddKinase AddCompound 3. Add Furo[3,2-b]pyridine Derivative (Test Compound) AddKinase->AddCompound Incubate1 4. Incubate at Room Temperature AddCompound->Incubate1 AddATP 5. Initiate Reaction by Adding ATP Incubate1->AddATP Incubate2 6. Incubate to Allow Phosphorylation AddATP->Incubate2 StopReaction 7. Stop Reaction (e.g., with Kinase-Glo®) Incubate2->StopReaction Readout 8. Measure Luminescence (Signal inversely proportional to inhibition) StopReaction->Readout End 9. Calculate IC50 Readout->End

General workflow for an in vitro kinase inhibition assay.

Anti-inflammatory Activity

Derivatives of the related pyridine-4-one scaffold, which act as iron chelators, have demonstrated anti-inflammatory effects.[11][12] Given that key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent, it is plausible that the anti-inflammatory properties of these compounds are linked to their iron-chelating abilities.[11] One furo[3,2-b]indole derivative, FI-302, has shown inhibitory effects on acute inflammatory responses, being 2 to 7 times more potent than non-acidic NSAIDs like mepirizole and tiaramide, with minimal ulcerogenic activity.[13]

Antimicrobial and Antiviral Activities

The broader class of pyridine-containing heterocycles is recognized for its antimicrobial and antiviral properties.[14][15] While specific studies on the antimicrobial and antiviral activities of a wide range of furo[3,2-b]pyridine derivatives are still emerging, the potential exists. For instance, some pyridine-biphenyl glycoside systems have shown activity against Rotavirus WA and Herpes simplex virus type 1.[16] The diverse pharmacological profile of pyridine derivatives suggests that the furo[3,2-b]pyridine scaffold could be a valuable template for developing new anti-infective agents.[14][17]

Structure-Activity Relationship (SAR) Insights

The versatile nature of the furo[3,2-b]pyridine scaffold allows for extensive chemical modifications to optimize biological activity. The substitution pattern on the core structure significantly influences the potency and selectivity of the derivatives. For example, in the context of kinase inhibition, 3,5-disubstituted furo[3,2-b]pyridines have yielded potent and selective CLK inhibitors, while 3,5,7-trisubstituted derivatives have shown to be sub-micromolar modulators of the Hedgehog pathway.[5] The incorporation of fluorine into pyridine-based scaffolds has also been shown to enhance drug potency, selectivity, and metabolic stability.[18]

Conclusion and Future Directions

The furo[3,2-b]pyridine scaffold represents a privileged and versatile core in medicinal chemistry with a wide array of demonstrated biological activities. Its potential as a template for the development of novel therapeutics, particularly in oncology, is significant. Future research should focus on expanding the chemical diversity of furo[3,2-b]pyridine libraries, conducting comprehensive in vivo studies to establish efficacy and safety profiles, and further elucidating the structure-activity relationships to guide the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

  • Current time information in Oskarshamn, SE. The time at the location 'Oskarshamn, SE' is 08:03 PM.
  • Illuminating the Anticancer Potential of Furo[3,2-b]pyridin-3-ol Derivatives: A Compar
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
  • Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF - ResearchG
  • Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540)
  • Pharmacological Studies of Furo [3,2-b] Indole Derivatives. I. Analgesic, Anti-Pyretic and Anti-Inflammatory Effects of FI-302, N-(3-piperidinopropyl) - PubMed.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF - ResearchG
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • An In-depth Technical Guide to Furo[3,2-b]pyridin-3-ol: Structure, Properties, and Biological Significance - Benchchem.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P
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  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF - ResearchG
  • Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem - NIH.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv
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  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020)
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH.
  • Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System.
  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities - ResearchG
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents | Bentham Science Publishers.
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  • (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI.
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  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar.
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The Furo[3,2-b]pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

The furo[3,2-b]pyridine core is a compelling heterocyclic scaffold that has steadily gained prominence in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for designing potent and selective modulators of various biological targets.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and structure-activity relationships of furo[3,2-b]pyridine derivatives, highlighting their significant potential in contemporary drug discovery.

Synthetic Strategies for Assembling the Furo[3,2-b]pyridine Core

The construction of the furo[3,2-b]pyridine nucleus is a key step in accessing the diverse chemical space of its derivatives. Several synthetic methodologies have been developed, primarily focusing on the annulation of the furan ring onto a pre-existing pyridine backbone.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

One of the most versatile and widely employed methods for the synthesis of 2-substituted furo[3,2-b]pyridines is a one-pot reaction involving a Sonogashira cross-coupling followed by heteroannulation.[1] This approach typically utilizes a suitably functionalized pyridine, such as 3-chloro-2-hydroxypyridine, and a terminal alkyne.[2] The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[2] The initial C-C bond formation is followed by an intramolecular C-O cyclization to construct the furan ring.[1] The efficiency of this process can often be enhanced by the use of ultrasound irradiation.[2]

Experimental Protocol: Ultrasound-Assisted, Palladium/Copper-Catalyzed Synthesis of 2-Substituted Furo[3,2-b]pyridines [2]

  • To a solution of 3-chloro-2-hydroxypyridine (1.0 equiv.) in ethanol, add the terminal alkyne (1.2 equiv.), triphenylphosphine (PPh₃, 0.04 equiv.), copper(I) iodide (CuI, 0.02 equiv.), and triethylamine (Et₃N, 2.0 equiv.).

  • To this mixture, add 10% palladium on charcoal (Pd/C, 0.01 equiv.).

  • Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine derivative.

Rationale: This one-pot procedure is highly efficient as it avoids the isolation of intermediates, thereby saving time and resources. The use of an inexpensive and stable palladium-on-carbon catalyst makes this method attractive for larger-scale synthesis. Ultrasound irradiation enhances the reaction rate by providing localized high temperatures and pressures, facilitating mass transfer and catalyst activation.

Copper-Mediated Oxidative Cyclization

Copper-catalyzed reactions also offer a powerful route to the furo[3,2-b]pyridine scaffold. These methods often rely on the intramolecular oxidative cyclization of appropriately substituted pyridine precursors. This strategy has been successfully employed in the generation of diverse libraries of furo[3,2-b]pyridine derivatives for high-throughput screening.

Diversity-Oriented Synthesis

More recently, diversity-oriented synthetic approaches have been developed to rapidly generate a wide range of structurally diverse furo[3,2-b]pyridine derivatives. One such method involves an efficient annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by a base such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to afford 1,4-dihydrobenzofuro[3,2-b]pyridines, which can then be aromatized.

Broad Spectrum of Biological Activities

Furo[3,2-b]pyridine derivatives have demonstrated a remarkable range of pharmacological properties, with significant potential in oncology, virology, and inflammatory diseases.

Anticancer Activity

The furo[3,2-b]pyridine scaffold is a prominent feature in the design of novel anticancer agents.[2] Derivatives have shown potent cytotoxic activity against a variety of cancer cell lines, including breast (MCF-7, MDA-MB-231) and neuroblastoma cell lines.[2][3]

Table 1: Anticancer Activity of Selected Furo[3,2-b]pyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Target(s)Reference
Derivative 3b MDA-MB-231Not specified (encouraging growth inhibition)SIRT1[2]
MCF-7Not specified (encouraging growth inhibition)SIRT1[2]
Compound 7 Neuro-2a5.8Not specified[4]
Compound 12a Neuro-2a3.6Not specified[4]

One of the key mechanisms underlying the anticancer effects of these compounds is the inhibition of protein kinases.

The furo[3,2-b]pyridine core has proven to be an excellent platform for the development of highly selective kinase inhibitors.[1]

  • Cdc2-like Kinases (CLKs): Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of CLKs (CLK1, CLK2, and CLK4).[5] These serine/threonine kinases are crucial regulators of pre-mRNA splicing, a process often dysregulated in cancer. By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth and the induction of apoptosis.[1]

  • Homeodomain-Interacting Protein Kinases (HIPKs): The furo[3,2-b]pyridine scaffold has also been utilized to create selective inhibitors of HIPKs.[1] These kinases are involved in various cellular processes, including transcription and apoptosis, and their dysregulation is linked to several cancers.[1]

Certain furo[3,2-b]pyridine derivatives have been identified as effective modulators of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is a known driver in several types of cancer. These compounds offer a promising avenue for therapeutic intervention in Hh-driven malignancies.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds and inhibits SMO Smoothened (SMO) PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins (GLI1/2/3) SUFU->GLI Sequesters and promotes cleavage GLI_R GLI-Repressor (GLI-R) GLI->GLI_R Cleavage GLI_A GLI-Activator (GLI-A) GLI->GLI_A Activation and Translocation Target_Genes Target Gene Expression GLI_R->Target_Genes Represses GLI_A->Target_Genes Activates

Caption: Simplified Hedgehog Signaling Pathway.

Antiviral Activity

Pyridine-fused heterocyclic systems have demonstrated a broad range of antiviral activities. While specific data for furo[3,2-b]pyridines is still emerging, the general class of compounds has shown potential against viruses such as the human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).[6] The mechanism of action for these antiviral effects can vary, including the inhibition of viral enzymes like reverse transcriptase and polymerase.

Anti-inflammatory Activity

Derivatives of both furan and pyridine have been reported to possess anti-inflammatory properties. The proposed mechanisms for these effects include the suppression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE₂). Some studies suggest that the anti-inflammatory activity of certain pyridine derivatives may be linked to their ability to chelate iron, which can in turn inhibit heme-dependent enzymes like cyclooxygenase (COX) and lipoxygenase, key players in the inflammatory cascade.

Kinase_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds and activates RAS RAS Receptor->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates and activates ERK ERK (MAPK) MEK->ERK Phosphorylates and activates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates and activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Regulates gene expression

Caption: A Generalized MAPK/ERK Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective furo[3,2-b]pyridine derivatives.

  • Anticancer Activity: For pyridine derivatives in general, the presence and position of certain functional groups significantly influence their antiproliferative activity. Electron-donating groups like methoxy (-OMe) and hydroxyl (-OH), as well as carbonyl (-C=O) and amino (-NH₂) groups, have been shown to enhance anticancer effects.[7][8] Conversely, bulky groups or halogen atoms can sometimes lead to a decrease in activity.[7][8] For furo[2,3-b]pyridine derivatives, the introduction of a trifluoromethyl group has been explored and has resulted in compounds with potent cytotoxicity.[4]

  • Kinase Inhibition: The selectivity of furo[3,2-b]pyridine-based kinase inhibitors is highly dependent on the nature and position of substituents. For CLK inhibitors, substitutions at the 3- and 5-positions of the furo[3,2-b]pyridine core are critical for potent and selective inhibition. The ability of some derivatives to interact with the "back pocket" of the kinase active site, a region that is less conserved across the kinome, is a key factor in achieving high selectivity.

Future Perspectives and Challenges

The furo[3,2-b]pyridine scaffold continues to be a fertile ground for drug discovery. The future of this field lies in several key areas:

  • Exploration of New Biological Targets: While significant progress has been made in targeting kinases and the Hedgehog pathway, the full therapeutic potential of this scaffold is likely yet to be realized. Screening of diverse furo[3,2-b]pyridine libraries against a wider range of biological targets could uncover novel therapeutic applications.

  • Development of More Selective Inhibitors: A major challenge in kinase inhibitor development is achieving high selectivity to minimize off-target effects. Further refinement of the furo[3,2-b]pyridine scaffold through medicinal chemistry efforts will be crucial in developing next-generation inhibitors with improved safety profiles.

  • Advancements in Synthetic Methodologies: The development of more efficient, cost-effective, and environmentally friendly synthetic routes to access novel furo[3,2-b]pyridine derivatives will be essential to accelerate the drug discovery process.

References

  • Montoya-Inzunza, L. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Montoya-Inzunza, L. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Guttikonda, V. R., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. [Link]

  • Islam, M. R., et al. (2024). Synthesis, characterization, and in vitro evaluation of pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]

  • Němec, V., et al. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]

  • Hassan, S. S. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ResearchGate. [Link]

  • Khan, F. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Kumar, R. N., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. PubMed. [Link]

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to Targeting Disease with 2-Phenylfuro[3,2-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylfuro[3,2-b]pyridine scaffold has emerged as a "privileged" heterocyclic system in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of high-value therapeutic targets.[1] Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for the design of potent and selective modulators of key cellular signaling pathways implicated in a range of pathologies, most notably cancer.[1] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets for this compound analogs, moving beyond a mere catalog of activities to delve into the mechanistic rationale and provide actionable, field-proven experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic discovery programs.

The Furo[3,2-b]pyridine Core: A Launchpad for Targeted Therapies

The furo[3,2-b]pyridine nucleus is a bicyclic aromatic heterocycle that serves as a foundational structure for a new generation of targeted therapies. Its inherent properties allow for facile chemical modification, enabling the generation of extensive libraries of analogs with finely tuned pharmacological profiles. The strategic placement of substituents on the phenyl and pyridine rings, as well as on the furan moiety, can dramatically influence target affinity and selectivity.

The synthesis of these compounds can be achieved through various established methodologies, including palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations, which allow for the efficient construction of the core scaffold.[1] This synthetic tractability is a cornerstone of its appeal in drug discovery, permitting rapid iteration and optimization of lead compounds.

Key Therapeutic Target Classes for this compound Analogs

Our extensive analysis of the available literature and preclinical data reveals that this compound analogs exhibit a pronounced tropism for several critical classes of therapeutic targets, primarily within the domain of oncology.

Protein Kinases: The Dominant Target Family

Protein kinases, key regulators of numerous cellular processes, represent the most significant and well-validated target class for furo[3,2-b]pyridine derivatives.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a focal point for drug development.[2]

  • Cdc-like Kinases (CLKs): These serine/threonine kinases are master regulators of pre-mRNA splicing.[3] By inhibiting CLKs, furo[3,2-b]pyridine analogs can modulate alternative splicing events, leading to the suppression of cancer cell growth and the induction of apoptosis.[1] 3,5-disubstituted furo[3,2-b]pyridines have been identified as particularly potent and selective CLK inhibitors.[3]

  • Cyclin-Dependent Kinases (CDKs): Certain furo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against CDK2, a key regulator of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest and is a validated strategy in cancer therapy.[1]

  • AKT1 (Protein Kinase B): As a crucial node in cell survival pathways, AKT1 is a prime target in oncology. Molecular docking studies have suggested strong binding affinities of furo[2,3-b]pyridine derivatives to AKT1, indicating a potential mechanism for their cytotoxic effects.[4]

  • Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression of this receptor tyrosine kinase is a driver in a subset of breast cancers. Furo[2,3-b]pyridine analogs have been shown to have a high binding affinity for HER2 in computational models.[4]

  • Homeodomain-Interacting Protein Kinases (HIPKs): The furo[3,2-b]pyridine scaffold has been successfully utilized to develop highly selective inhibitors of HIPKs.[1] These kinases are implicated in transcription regulation and apoptosis, and their dysregulation is linked to various cancers.[1]

Modulation of Oncogenic Signaling Pathways

Beyond direct enzyme inhibition, these analogs can also exert their therapeutic effects by modulating entire signaling cascades.

  • Hedgehog (Hh) Signaling Pathway: Aberrant activation of the Hh pathway is a known driver in the pathogenesis of various cancers.[1] Notably, 3,5,7-trisubstituted furo[3,2-b]pyridines have been identified as effective modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[1][3]

  • Estrogen Receptor Alpha (ERα) Signaling: In hormone-dependent breast cancers, the estrogen receptor is a critical therapeutic target. Docking studies have indicated that furo[2,3-b]pyridine derivatives may disrupt ERα signaling, contributing to their efficacy in breast cancer cell lines.[4]

Other Promising Anticancer Targets
  • Topoisomerases I and II: These enzymes are essential for DNA replication and repair, and their inhibition is a clinically validated anticancer strategy. 2,4-diaryl benzofuro[3,2-b]pyridine derivatives have been shown to inhibit both topoisomerase I and II.[5]

  • Sirtuin 1 (SIRT1): This NAD-dependent deacetylase is involved in cell survival and has been implicated in cancer progression. A specific furo[3,2-b]pyridine derivative, compound 3b, demonstrated inhibitory activity against SIRT1, correlating with its apoptosis-inducing potential in MCF-7 breast cancer cells.[6]

A Framework for Target Validation and Drug Development

The successful translation of these initial findings into clinical candidates requires a rigorous and systematic approach to target validation and compound optimization. The following section outlines a series of self-validating experimental workflows designed to confirm target engagement and elucidate the mechanism of action.

Initial Hit Identification and In Vitro Characterization

The primary objective is to identify and characterize analogs that exhibit potent and selective activity against the target of interest.

Experimental Protocol: High-Throughput Kinase Profiling

  • Compound Library Synthesis: Generate a diverse library of this compound analogs with varied substitution patterns.

  • Primary Kinase Panel Screen: Screen the library at a single concentration (e.g., 10 µM) against a broad panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel).

    • Causality Check: This initial screen provides a global view of the selectivity profile and identifies potential off-target liabilities early in the process.

  • Dose-Response Analysis: For active compounds against kinases of interest (e.g., CLKs, CDKs, AKT1), perform 10-point dose-response curves to determine the IC50 values.

  • Orthogonal Assay Confirmation: Validate the primary screen hits using a different assay format (e.g., if the primary screen was a binding assay, use a functional enzymatic assay such as a LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay).

    • Trustworthiness Pillar: Concordance between two distinct assay formats significantly increases confidence in the data.

Data Presentation: Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)Cell LineReference
Compound 12fCLK1--[1]
CLK2--[1]
CLK4--[1]
Compound 4CDK2/cyclin A20.24-[1]
Compound 3bSIRT1-MCF-7[6]
Cellular Target Engagement and Mechanism of Action

Once potent and selective inhibitors are identified, the next critical step is to confirm that they engage the intended target in a cellular context and produce the desired downstream biological effects.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., MCF-7 for breast cancer targets) and treat with the furo[3,2-b]pyridine analog or vehicle control.

  • Heating Profile: Aliquot the cell lysates and heat them to a range of temperatures.

  • Protein Extraction and Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction for the presence of the target protein by Western blot.

    • Expertise Insight: A shift in the melting temperature of the target protein upon compound treatment is direct evidence of target engagement.

Diagram: Target Validation Workflow

TargetValidationWorkflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular & In Vivo Validation HTS High-Throughput Screen (Kinase Panel) IC50 IC50 Determination (Dose-Response) HTS->IC50 Identify Hits Ortho Orthogonal Assay (Functional) IC50->Ortho Confirm Potency CETSA Cellular Target Engagement (CETSA) Ortho->CETSA Advance Lead Compound Pathway Pathway Modulation (Western Blot / qPCR) CETSA->Pathway Confirm Engagement InVivo In Vivo Efficacy (Xenograft Model) Pathway->InVivo Establish MoA

Caption: A streamlined workflow for target validation of this compound analogs.

Elucidating Downstream Signaling Effects

To fully understand the mechanism of action, it is essential to investigate the impact of target inhibition on the relevant signaling pathways.

Diagram: CLK Inhibition and Alternative Splicing

CLK_Pathway cluster_nucleus Nucleus CLK CLKs SR_Proteins SR Proteins (Splicing Factors) CLK->SR_Proteins Phosphorylates (Activates) Spliceosome Spliceosome SR_Proteins->Spliceosome Recruits to pre_mRNA pre-mRNA pre_mRNA->Spliceosome Binds mRNA Mature mRNA Spliceosome->mRNA Splicing FuroPyridine This compound Analog FuroPyridine->CLK Inhibits

Caption: Inhibition of CLKs by furo[3,2-b]pyridine analogs disrupts mRNA splicing.

Experimental Protocol: Analysis of Alternative Splicing

  • Cell Treatment: Treat cancer cells with a CLK-inhibiting furo[3,2-b]pyridine analog.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) using primers that flank a known alternative splicing event regulated by CLKs (e.g., in the MDM4 gene).

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel to visualize changes in the ratio of splice variants.

    • Self-Validating System: A shift in the splicing pattern that is dependent on the dose of the compound provides strong evidence for on-target activity.

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The existing body of research strongly supports its utility as a platform for the design of potent and selective kinase inhibitors and modulators of key oncogenic signaling pathways.

Future research should focus on:

  • Improving Selectivity: While some analogs show high selectivity, further medicinal chemistry efforts should be directed at minimizing off-target effects to enhance the therapeutic window.

  • Pharmacokinetic Optimization: A critical step will be to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to ensure adequate drug exposure in vivo.

  • Exploration of New Therapeutic Areas: While oncology is the most explored area, the diverse biological activities of this scaffold suggest potential applications in neurodegenerative disorders, as well as viral and parasitic infections.[2]

References

  • Title: Synthesis, characterization, and in vitro evaluation of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Source: National Genomics Data Center (CNCB-NGDC) URL: [Link]

  • Title: Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents Source: PubMed URL: [Link]

  • Title: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway Source: PubMed URL: [Link]

  • Title: 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity Source: ResearchGate URL: [Link]

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Methodological & Application

Application Note: High-Purity Isolation of 2-Phenylfuro[3,2-b]pyridine via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 2-Phenylfuro[3,2-b]pyridine, a key heterocyclic scaffold in medicinal chemistry, using silica gel column chromatography.[1] The guide emphasizes a systematic approach, from initial method development with Thin-Layer Chromatography (TLC) to a robust column chromatography procedure designed to yield a high-purity final product. We delve into the rationale behind the selection of stationary and mobile phases, troubleshooting common chromatographic challenges, and ensuring the integrity of the purified compound. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis and purification of furo[3,2-b]pyridine derivatives and other related N-heterocyclic compounds.

Introduction: The Significance of this compound

The furo[3,2-b]pyridine core is a privileged heterocyclic motif found in numerous biologically active molecules and is a subject of intense interest in drug discovery.[1] Specifically, the 2-phenyl substituted analog serves as a crucial building block for more complex molecular architectures. The synthesis of such compounds often results in a crude mixture containing unreacted starting materials, reaction byproducts, and isomers, necessitating a reliable purification strategy to isolate the target compound in high purity.

Column chromatography is a fundamental and versatile technique for the purification of organic compounds.[2][3] Its efficacy hinges on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[4] For N-heterocyclic compounds like this compound, which possess moderate polarity due to the presence of both the furan oxygen and the pyridine nitrogen, silica gel serves as an effective and economical stationary phase.[2][3] This guide will walk you through a systematic process to achieve optimal separation and yield.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of the target molecule is paramount for designing an effective purification strategy. While experimental data for this compound is not extensively documented, we can infer its behavior from the parent furo[3,2-b]pyridine scaffold and the appended phenyl group.

PropertyValue (Predicted/Inferred)SourceImplication for Chromatography
Molecular FormulaC₁₃H₉NO--
Molecular Weight195.22 g/mol --
XLogP3~3.0PubChem (Analog)Indicates moderate lipophilicity, suggesting good solubility in common organic solvents and reasonable retention on a normal-phase column.
pKa (Strongest Basic)~3.33ChemAxon (via HMDB)[5][6]The pyridine nitrogen imparts basicity. This can lead to strong interactions with the acidic silanol groups on the silica gel surface, potentially causing peak tailing.[7]
Hydrogen Bond Acceptors2 (Oxygen and Nitrogen)-Can interact with protic solvents and the silanol groups of the stationary phase.
Hydrogen Bond Donors0-Less likely to engage in hydrogen bond donation.

Method Development: The Power of Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is crucial to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[7][8] TLC is a rapid and inexpensive method to determine the optimal solvent system (mobile phase) that will provide the best separation of your target compound from its impurities.[7]

Objective of TLC Method Development

The primary goal is to find a solvent system that results in a retention factor (Rf) for the this compound of approximately 0.25-0.35 .[8] This Rf value generally translates well to column chromatography, allowing for good separation without requiring an excessively large volume of solvent for elution.

Step-by-Step TLC Protocol
  • Plate Preparation: Use commercially available silica gel TLC plates (e.g., silica gel 60 F₂₅₄). Handle the plates by the edges to avoid contamination.[4][9]

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate.[9]

  • Developing Chamber: Prepare a developing chamber (a beaker with a watch glass cover works well) by adding a small amount of the chosen mobile phase and a piece of filter paper to saturate the chamber with solvent vapors.[4]

  • Development: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[9]

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.

Selecting and Optimizing the Mobile Phase

A common and effective starting point for compounds of moderate polarity is a binary mixture of a non-polar solvent and a more polar solvent.[4][10]

Solvent System (v/v)Observation and Rationale
Ethyl Acetate/Hexane A standard and versatile system.[4] Start with a low polarity mixture (e.g., 10:90 ethyl acetate/hexane) and gradually increase the proportion of ethyl acetate (e.g., 20:80, 30:70) until the desired Rf is achieved.
Dichloromethane/Methanol Useful for more polar compounds.[10] Begin with a small percentage of methanol (e.g., 1-2%) in dichloromethane and increase as needed. Note: Methanol is a very polar solvent, so small changes can significantly impact Rf values.

Troubleshooting TLC:

  • If all spots remain at the baseline (Rf ≈ 0): The mobile phase is not polar enough. Increase the proportion of the more polar solvent.[7]

  • If all spots are at the solvent front (Rf ≈ 1): The mobile phase is too polar. Decrease the proportion of the more polar solvent.[7]

  • Streaking of spots: This is common with basic compounds like pyridines on acidic silica gel.[7] To mitigate this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or a few drops of an ammonia solution in methanol, to the mobile phase.[7][11] This will neutralize the acidic sites on the silica, leading to sharper, more defined spots.

Protocol: Column Chromatography Purification

Once an optimal solvent system has been identified via TLC, you can proceed with the preparative column chromatography.

Materials and Equipment
  • Stationary Phase: Silica gel (230-400 mesh)[9]

  • Mobile Phase: Pre-mixed and degassed solvent system determined from TLC analysis.

  • Chromatography Column: Glass column of an appropriate size. The amount of silica gel should be approximately 50-100 times the mass of the crude material to be purified.

  • Sample: Crude this compound

  • Other: Sand, cotton or glass wool, collection tubes/flasks, rotary evaporator.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps prep_column Prepare Column (Slurry Packing) load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Dry or Wet Loading) prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate final_product Obtain Pure Product evaporate->final_product

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol
  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, create a slurry of the required amount of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack down. Add another thin layer of sand on top of the packed silica bed to prevent disturbance during sample and solvent addition.[12]

    • Crucially, never let the solvent level drop below the top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column.[12] Drain the solvent until the sample is absorbed onto the silica.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.[12] Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[9][12]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in numbered test tubes or flasks.

    • If using an isocratic elution (a single solvent composition), continue until the desired product has eluted.

    • For a gradient elution (where the polarity of the mobile phase is gradually increased), start with the initial low-polarity solvent system and incrementally increase the percentage of the more polar solvent.[13] This is particularly useful for separating compounds with close Rf values.

  • Monitoring the Separation:

    • Systematically spot every few fractions on a TLC plate to monitor the elution of compounds.

    • Develop the TLC plate in the optimized solvent system and visualize under UV light.

    • Fractions containing only the spot corresponding to the pure this compound should be combined.

  • Product Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

    • Determine the yield and characterize the final product (e.g., by NMR, MS) to confirm its identity and purity.

Troubleshooting Common Issues

G cluster_problems Common Problems cluster_solutions Potential Solutions p1 Poor Separation (Overlapping Bands) s1a Decrease Mobile Phase Polarity p1->s1a s1b Use a Longer Column or Finer Silica p1->s1b p2 Peak Tailing (Streaking) s2 Add Basic Modifier (e.g., 0.5% Et3N) p2->s2 p3 Compound Stuck on Column s3 Drastically Increase Mobile Phase Polarity (Gradient Elution) p3->s3

Caption: Troubleshooting guide for common column chromatography issues.

  • Poor Separation: If bands are co-eluting, the mobile phase may be too polar.[7] Try a less polar solvent system. Alternatively, using a longer column or a finer mesh silica gel can improve resolution.

  • Peak Tailing: As discussed, the basic pyridine nitrogen can interact strongly with acidic silica. Adding a small amount of triethylamine to the eluent will typically resolve this issue by competing for the acidic sites.[7]

  • Product Decomposition: Some sensitive compounds can degrade on silica gel.[13] If this is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[7]

  • Compound Won't Elute: If the compound is too polar for the chosen solvent system, it will remain adsorbed to the top of the column.[7] A gradient elution with a much more polar solvent (e.g., methanol) will be necessary to elute the compound.[13]

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound using silica gel column chromatography. By following a systematic approach that begins with TLC-based method development and incorporates an understanding of the molecule's physicochemical properties, researchers can confidently achieve high-purity isolation of this and other related heterocyclic compounds. The key to success lies in careful optimization of the mobile phase and proactive troubleshooting of potential chromatographic challenges.

References

  • The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β.
  • National Genomics Data Center (CNCB-NGDC). (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • ResearchGate. (n.d.). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine.
  • Chemical Communications (RSC Publishing). (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes.
  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?
  • ResearchGate. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF.
  • ResearchGate. (n.d.). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Benchchem. (n.d.). Physicochemical Properties of Furo[3,2-b]pyridin-3-ol: An In-depth Technical Guide.
  • MDPI. (2022, June 19). Multicomponent Electrocatalytic Selective Approach to Unsymmetrical Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] Scaffold under a Column Chromatography-Free Protocol at Room Temperature.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Alfa Chemistry. (n.d.). Silica Gel for Column Chromatography.
  • National Institutes of Health (NIH), PubChem. (n.d.). Furo(3,2-b)pyridine | C7H5NO | CID 12210217.
  • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 2-phenyl-.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Human Metabolome Database. (2021, September 11). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540).
  • National Institutes of Health (NIH), PMC. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds.
  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative.
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
  • National Institutes of Health (NIH), PMC. (2022, October 1). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes.
  • Sorbead India. (2023, July 1). Silica Gel for Column Chromatography.
  • ResearchGate. (n.d.). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
  • Chromservis. (n.d.). HPLC Troubleshooting.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • University of Illinois Urbana-Champaign, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography.

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Application Notes and Protocols for the Purity Assessment of 2-Phenylfuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furo[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. 2-Phenylfuro[3,2-b]pyridine, as a member of this class, is of considerable interest to researchers in drug discovery and development. The purity of any active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. Therefore, robust and reliable analytical methods for purity assessment are paramount.

This document provides a comprehensive guide to the analytical methods for determining the purity of this compound. It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations, particularly the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2] A multi-technique approach is advocated for a comprehensive characterization and purity evaluation.[3]

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the cornerstone for purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this compound due to its aromatic and moderately polar nature, allowing for excellent separation from potential impurities.[4]

Rationale for Method Design

The choice of a C18 stationary phase is based on its hydrophobic character, which provides strong retention for the aromatic rings of the analyte. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile in a single run. The mobile phase, a combination of acetonitrile and a buffered aqueous solution, offers good peak shape and resolution. The use of a photodiode array (PDA) detector allows for the monitoring of multiple wavelengths, which is crucial for detecting impurities that may have different chromophores than the main compound.

Caption: HPLC Workflow for Purity Assessment.

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of the basic pyridine moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte and impurities.
Gradient 10% B to 90% B over 15 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 254 nm (PDA: 200-400 nm)254 nm is a common wavelength for aromatic compounds; PDA allows for peak purity analysis.
Injection Vol. 10 µLAdjustable based on sample concentration and detector sensitivity.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R2))

A full validation of this method should be performed to ensure it is fit for its intended purpose.[1][2]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities, degradants, or placebo components. Peak purity should be confirmed by PDA analysis. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate specificity.[3][5][6][7]
Linearity A minimum of 5 concentration levels, with a correlation coefficient (r²) ≥ 0.999.
Range Typically 80% to 120% of the test concentration for assay and from the reporting limit to 120% for impurities.[8]
Accuracy Recovery of 98.0% to 102.0% for the assay and for impurities at different concentrations.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. This method is ideal for detecting residual solvents from the synthesis process and other volatile impurities that may not be detected by HPLC.

Rationale for Method Design

The principle of GC relies on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.[9] For this compound, a non-polar capillary column is suitable. The temperature programming allows for the separation of compounds with a wide range of boiling points. Mass spectrometry provides definitive identification of the separated components by comparing their mass spectra to a reference library (e.g., NIST).[10]

Caption: GC-MS Workflow for Volatile Impurity Analysis.

Experimental Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good efficiency.
Injector Temp. 280 °CEnsures complete volatilization of the sample.
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 minSeparates compounds with a wide range of boiling points.
Ion Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Mass Range 40-500 amuCovers the expected mass range of the analyte and potential impurities.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[11][12]

  • Ensure the sample is free from particulate matter by centrifugation or filtration if necessary.[11]

  • Transfer the solution to a GC vial for analysis.[12]

Spectroscopic Methods for Structural Confirmation and Identification

Spectroscopic techniques are essential for confirming the identity of the main component and for the structural elucidation of any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of this compound.

Rationale for Solvent Selection: The choice of deuterated solvent is critical in NMR. Chloroform-d (CDCl₃) is a good first choice for many organic molecules, including this compound, due to its ability to dissolve a wide range of compounds.[10] If solubility is an issue, or if hydrogen-bonding interactions need to be investigated, other solvents like DMSO-d₆ can be used.[10][13]

Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • The chemical shifts and coupling constants should be consistent with the structure of this compound.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.

Rationale for Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and moderately polar molecules and is often coupled with HPLC (LC-MS).[14] It typically produces a protonated molecular ion ([M+H]⁺), which allows for the straightforward determination of the molecular weight.

Protocol:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample into an ESI-MS system.

  • Acquire the mass spectrum in positive ion mode. The observed mass of the [M+H]⁺ ion should correspond to the calculated molecular weight of this compound.

Elemental Analysis

Elemental analysis (CHN analysis) is a fundamental technique to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. It serves as a basic and powerful tool for assessing the purity of a well-characterized organic compound.

Principle and Application

The sample is combusted in an oxygen atmosphere, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₁₃H₉NO).

Acceptance Criteria

For a pure pharmaceutical compound, the experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values. This narrow tolerance ensures the absence of significant amounts of inorganic or other organic impurities that would alter the elemental composition.

Conclusion

A comprehensive purity assessment of this compound requires a multi-faceted analytical approach. The combination of HPLC for potency and organic impurity profiling, GC-MS for volatile impurities, spectroscopic methods (NMR and MS) for identity confirmation, and elemental analysis for fundamental purity provides a robust and reliable characterization of the material. All methods should be properly validated according to ICH guidelines to ensure data integrity and regulatory compliance.

References

  • Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • FDA. (2022). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (2010). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • University of Victoria. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Agilent. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Retrieved from [Link]

  • ResearchGate. (2014). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Shimadzu. (n.d.). Mass Spectrometry Ionisation Techniques. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Agilent. (2011). HPLC Separation Fundamentals. Retrieved from [Link]

  • NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • BioSpectra, Inc. (2018). Mandates for Elemental Impurities FDA (USP) <232> & <233> / EMA (EP) Ch. 5.2 / & ICH-Q3D Step 4 version. Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis and Evaluation of 2-Phenylfuro[3,2-b]pyridine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Furo[3,2-b]pyridine Scaffold in Kinase Inhibition

The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its unique electronic and structural properties that make it an attractive pharmacophore for developing potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The rigid, planar structure of the furo[3,2-b]pyridine moiety allows for precise interactions within the ATP-binding pocket of various kinases, providing a robust platform for the design of targeted therapeutics.[2] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of important kinase targets, including Cdc2-like kinases (CLKs), Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase delta (PI3Kδ), and fibroblast growth factor receptors (FGFRs), underscoring its "privileged" status in drug discovery.[2][3]

This comprehensive guide provides detailed protocols for the synthesis of 2-phenylfuro[3,2-b]pyridine derivatives and their subsequent evaluation as kinase inhibitors. The methodologies described herein are intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the scientific rationale behind the experimental choices.

Part 1: Synthesis of this compound Derivatives

A prevalent and efficient method for the synthesis of the this compound core involves a sequential Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[1] This approach offers a versatile and modular route to a diverse library of derivatives.

General Synthetic Workflow

The overall synthetic strategy commences with a palladium- and copper-catalyzed Sonogashira coupling of a suitably substituted 3-halopyridin-2-ol with a terminal alkyne, such as phenylacetylene. This is followed by an intramolecular cyclization to construct the fused furan ring.

Synthetic Workflow A 3-Halo-2-hydroxypyridine C Sonogashira Coupling (Pd/Cu catalysis) A->C B Phenylacetylene B->C D Coupled Intermediate C->D C-C bond formation E Intramolecular Heteroannulation D->E C-O bond formation F This compound Derivative E->F

Caption: General synthetic workflow for this compound derivatives.

Detailed Synthetic Protocol: Synthesis of this compound

This protocol details the synthesis of the parent this compound from 3-bromo-2-hydroxypyridine and phenylacetylene.

Materials:

  • 3-Bromo-2-hydroxypyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 3-bromo-2-hydroxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagents Addition: Under the inert atmosphere, add anhydrous and degassed DMF, followed by anhydrous and degassed triethylamine (3.0 eq).

  • Addition of Alkyne: Add phenylacetylene (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.[4]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Kinase Inhibition Assays

The evaluation of the synthesized this compound derivatives as kinase inhibitors is crucial to determine their potency and selectivity. This section provides protocols for in vitro kinase activity assays for four relevant kinase targets: CLK1, BTK, PI3Kδ, and FGFR1. A common method for these assays is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

General Kinase Assay Workflow

Kinase Assay Workflow A Prepare Reagents: Kinase, Substrate, ATP, Inhibitor (this compound derivative) B Dispense Inhibitor and Kinase into 384-well plate A->B C Pre-incubation B->C Allow inhibitor binding D Initiate Kinase Reaction (Add Substrate/ATP mix) C->D E Incubation D->E Phosphorylation occurs F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Convert ADP to ATP (Add Kinase Detection Reagent) F->G H Measure Luminescence G->H Signal generation I Data Analysis (IC50 determination) H->I

Caption: General workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Detailed Kinase Inhibition Assay Protocols

General Materials:

  • Purified recombinant kinases (CLK1, BTK, PI3Kδ, FGFR1)

  • Specific kinase substrates (e.g., Myelin Basic Protein for CLK1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the this compound derivatives in the appropriate kinase assay buffer. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations. The final ATP concentration should be close to the Km for each kinase.

  • Reaction Setup:

    • Add 1 µL of the inhibitor solution (or DMSO for control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase to each well.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor-kinase binding.[5]

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[6]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Specific Kinase Assay Conditions:

KinaseSubstrateATP Concentration (µM)Notes
CLK1 Myelin Basic Protein (MBP)10The Chemi-Verse™ CLK1 Kinase Assay Kit provides specific reagents.[7]
BTK Poly(Glu,Tyr) 4:125The BTK Kinase Enzyme System can be used with the ADP-Glo™ assay.[8]
PI3Kδ PIP2100The PI3Kδ (p110δ/p85α) Assay Kit is commercially available.[9]
FGFR1 Poly(Glu,Tyr) 4:150The ADP-Glo™ Kinase Assay is suitable for FGFR1 activity measurement.[6]

Part 3: Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of the this compound derivatives and their kinase inhibitory activity is crucial for optimizing their potency and selectivity. This is typically achieved by synthesizing a library of analogs with modifications at various positions of the scaffold and evaluating their activity.

Key Structural Features for Kinase Inhibition

SAR A This compound Core E Kinase Inhibitory Potency (IC50) A->E B Substituents on the Phenyl Ring (R1) B->E Modulates potency and selectivity C Substituents on the Pyridine Ring (R2) C->E Can influence solubility and cell permeability D Substituents on the Furan Ring (R3) D->E Fine-tunes interactions in the ATP pocket F Kinase Selectivity E->F

Caption: Key structural features influencing the kinase inhibitory activity of this compound derivatives.

Representative SAR Data

The following table summarizes the inhibitory activities of selected benzofuro[3,2-b]pyridin-2(1H)-one derivatives against BTK and PI3Kδ, highlighting the impact of different substituents.

CompoundBTK IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Reference
16b H4-morpholinophenyl139275[3]
6f H4-(4-methylpiperazin-1-yl)phenyl74170[10]

Note: The core structure for these compounds is benzofuro[3,2-b]pyridin-2(1H)-one.

Analysis of SAR:

The data suggests that modifications to the substituent at the R² position significantly impact the inhibitory potency against both BTK and PI3Kδ. For instance, the introduction of a 4-(4-methylpiperazin-1-yl)phenyl group in compound 6f resulted in enhanced activity compared to the 4-morpholinophenyl substituent in compound 16b .[3][10] This indicates that exploring various substituents at this position is a promising strategy for optimizing the dual inhibitory activity of this scaffold. Further diversification of the phenyl ring (R¹) and the pyridine ring could also lead to improved potency and selectivity.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate these compounds. The modular nature of the Sonogashira coupling and subsequent cyclization allows for the generation of diverse chemical libraries, which, when coupled with systematic SAR studies, can lead to the identification of potent and selective inhibitors for a range of kinase targets. Further investigation into the molecular interactions of these compounds within the kinase active site, through techniques like X-ray crystallography and molecular modeling, will undoubtedly facilitate the design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., Kamal, N. N. S. N. M., & AbuMahmoud, H. (Year). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol. BenchChem.
  • Yahodkina-Yakovenko, M. S., & Bol'but, A. V. (2025). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. [Link]

  • Promega Corporation. (n.d.). FGFR1 Kinase Assay.
  • BenchChem. (n.d.).
  • Paruch, K., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry.
  • Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. [Link]

  • Wang, X., et al. (2018). Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ. Bioorganic & Medicinal Chemistry. [Link]

  • Li, Y., et al. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines. The Royal Society of Chemistry.
  • BPS Bioscience. (n.d.). PI3Kδ (p110δ/p85α) Assay Kit. BPS Bioscience. [Link]

  • N/A
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BTK Overview. Thermo Fisher Scientific.
  • BPS Bioscience. (n.d.). Chemi-Verse™ CLK1 Kinase Assay Kit. BPS Bioscience. [Link]

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  • National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem. [Link]

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The Alchemist's Guide to a Privileged Scaffold: Multi-Component Reaction Strategies for the Furo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Allure of a Fused Heterocycle

In the intricate world of medicinal chemistry, certain molecular architectures consistently emerge as "privileged scaffolds" – frameworks that exhibit a remarkable propensity for binding to multiple biological targets with high affinity. The furo[2,3-b]pyridine core is a prime example of such a scaffold. Its rigid, planar structure, rich in hydrogen bonding capabilities and tunable electronic properties, has made it a cornerstone in the development of novel therapeutics, particularly in the realm of oncology.[1] The structural similarity of furo[2,3-b]pyridines to the 7-azaindole core, a well-established pharmacophore, further enhances their appeal as valuable isosteres in drug design. This guide delves into the elegant and efficient construction of this coveted heterocyclic system through the lens of multi-component reactions (MCRs), offering researchers a practical and insightful resource for accelerating their drug discovery endeavors.

The Power of "One-Pot": Why Multi-Component Reactions?

Traditional linear synthesis, with its sequential steps of reaction, isolation, and purification, can be a time-consuming and resource-intensive process. Multi-component reactions, in contrast, offer a paradigm shift in synthetic efficiency. By combining three or more reactants in a single reaction vessel to generate a complex product in one step, MCRs embody the principles of green chemistry through high atom economy, reduced solvent waste, and operational simplicity. For the synthesis of intricate scaffolds like furo[2,3-b]pyridine, MCRs provide a rapid and versatile platform for generating diverse libraries of compounds for biological screening.

This guide will explore several key MCR strategies for the synthesis of the furo[2,3-b]pyridine core, providing not only detailed protocols but also the underlying mechanistic rationale to empower researchers in their experimental design.

I. The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Gateway to Fused Imidazoles and Beyond

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful acid-catalyzed three-component reaction of an amidine, an aldehyde, and an isocyanide, traditionally used to synthesize imidazo-fused heterocycles.[2][3] While highly effective for its intended purpose, subtle variations in reactants and conditions can lead to fascinating and sometimes unexpected reaction pathways.

Mechanistic Insights: The Classical GBB Pathway

The generally accepted mechanism for the GBB reaction involves the initial formation of a Schiff base from the amidine and the aldehyde. Protonation of the Schiff base activates it for nucleophilic attack by the isocyanide, leading to a nitrilium ion intermediate. Subsequent intramolecular cyclization of the amidine nitrogen onto the nitrilium ion, followed by tautomerization, yields the final imidazo-fused product.

GBB_Mechanism Amidine Amidine Schiff_Base Schiff Base Intermediate Amidine->Schiff_Base + Aldehyde, -H₂O Aldehyde Aldehyde Isocyanide Isocyanide N_Acyliminium N-Acyliminium Ion Schiff_Base->N_Acyliminium + H⁺ Nitrillium_Ion Nitrillium Ion N_Acyliminium->Nitrillium_Ion + Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrillium_Ion->Cyclized_Intermediate Intramolecular Cyclization Product Imidazo-fused Heterocycle Cyclized_Intermediate->Product Tautomerization FuroPyridine_MCR Reactants 2-Amino-3-hydroxypyridine + Aldehyde + Isocyanide Intermediate_A Schiff Base/ N-Acyliminium Ion Reactants->Intermediate_A Acid Catalyst Intermediate_B Nitrillium Ion Intermediate Intermediate_A->Intermediate_B + Isocyanide Intermediate_C Intramolecular O-Cyclization Intermediate_B->Intermediate_C Nucleophilic attack by hydroxyl group Intermediate_D Cyclized Furan Intermediate Intermediate_C->Intermediate_D Rearrangement Product Furo[2,3-b]pyridine Intermediate_D->Product Aromatization

Caption: Hypothesized MCR pathway for Furo[2,3-b]pyridine synthesis.

Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé Synthesis of Furo[2,3-b]pyridine Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. [4]This protocol outlines a microwave-assisted GBB reaction for the synthesis of furo[2,3-b]pyridine derivatives.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid

  • Methanol (anhydrous)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bars

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-amino-3-hydroxypyridine (1.0 mmol), the substituted aldehyde (1.0 mmol), and the isocyanide (1.1 mmol).

  • Add anhydrous methanol (5 mL) to the vial.

  • Add the Lewis acid catalyst, such as Sc(OTf)₃ (5 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30 minutes. [5]6. After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired furo[2,3-b]pyridine derivative.

Self-Validation and Causality:

  • Catalyst Choice: Lewis acids like Sc(OTf)₃ are crucial for activating the aldehyde towards nucleophilic attack by the aminopyridine and for promoting the subsequent cyclization steps. [5]The choice of catalyst can influence the reaction rate and selectivity.

  • Microwave Irradiation: The use of microwave heating accelerates the reaction by efficiently transferring energy to the polar solvent and reactants, leading to a significant reduction in reaction time compared to conventional heating. [4]* Solvent: Anhydrous methanol is a common solvent for GBB reactions, effectively dissolving the reactants and facilitating the reaction.

EntryAldehydeIsocyanideCatalyst (mol%)Time (min)Yield (%)
1Benzaldehydetert-Butyl isocyanideSc(OTf)₃ (5)3075-85
24-Chlorobenzaldehydetert-Butyl isocyanideSc(OTf)₃ (5)3070-80
34-MethoxybenzaldehydeCyclohexyl isocyanideYb(OTf)₃ (5)4565-75
42-Naphthaldehydetert-Butyl isocyanideSc(OTf)₃ (5)3080-90

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

II. Palladium-Catalyzed Multi-Component Synthesis: A Convergent Approach

Palladium catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Palladium-catalyzed MCRs offer a powerful and convergent strategy for the construction of complex heterocyclic scaffolds like furo[2,3-b]pyridines. [6]

Mechanistic Rationale: A Cascade of Catalytic Events

A common approach involves a one-pot coupling of a suitably substituted pyridine, an alkyne, and an organic halide. The reaction typically proceeds through a cascade of catalytic cycles, often involving Sonogashira coupling, followed by an intramolecular cyclization.

Palladium_MCR Reactants 3-Iodo-2-hydroxypyridine + Terminal Alkyne + Organic Halide Intermediate_A 2-Alkynyl-3-hydroxypyridine Reactants->Intermediate_A Pd(0)/Cu(I) catalyst Sonogashira Sonogashira Coupling Intermediate_B Furo[2,3-b]pyridine Intermediate Intermediate_A->Intermediate_B Pd(II) or other catalyst Cyclization Intramolecular Hydroalkoxylation/ Annulation Product Substituted Furo[2,3-b]pyridine Intermediate_B->Product Pd(0) catalyst Cross_Coupling Cross-Coupling with Organic Halide

Caption: Palladium-Catalyzed MCR for Furo[2,3-b]pyridine Synthesis.

Protocol 2: One-Pot Palladium-Catalyzed Three-Component Synthesis of Furo[2,3-b]pyridones

This protocol describes a one-pot synthesis of functionalized furo[2,3-b]pyridones from 3-iodopyridones, terminal alkynes, and organic halides. [7] Materials:

  • 3-Iodo-2(1H)-pyridone

  • Terminal alkyne (e.g., phenylacetylene)

  • Organic halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Magnetic stir bars

Procedure:

  • To a reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-2(1H)-pyridone (1.0 mmol), the terminal alkyne (1.2 mmol), the organic halide (1.5 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), CuI (5 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired furo[2,3-b]pyridone.

Self-Validation and Causality:

  • Palladium Catalyst: The palladium catalyst is essential for both the initial Sonogashira coupling and the subsequent cross-coupling reactions. The choice of palladium source and ligand can significantly impact the reaction efficiency.

  • Copper Co-catalyst: Copper(I) iodide is a crucial co-catalyst for the Sonogashira coupling, facilitating the activation of the alkyne.

  • Base: Potassium carbonate is required to deprotonate the terminal alkyne and to neutralize the acid generated during the reaction.

  • One-Pot Strategy: This approach is highly efficient as it avoids the isolation of intermediates, thereby saving time and resources.

EntryAlkyneOrganic HalideReaction Time (h)Yield (%)
1PhenylacetyleneIodobenzene1670-80
21-Hexyne4-Iodotoluene1865-75
3(Trimethylsilyl)acetylene1-Bromo-4-methoxybenzene2460-70
4Ethynyltrimethylsilane2-Bromopyridine2055-65

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

III. Applications in Drug Discovery: The Furo[2,3-b]pyridine Scaffold in Action

The furo[2,3-b]pyridine core is a prominent feature in a growing number of biologically active molecules, demonstrating its versatility as a pharmacophore. Its ability to engage in key interactions with biological targets has led to its exploration in various therapeutic areas.

Kinase Inhibition: A Privileged Scaffold for Oncology

A significant application of the furo[2,3-b]pyridine scaffold is in the development of protein kinase inhibitors. [8]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The furo[2,3-b]pyridine core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase ATP-binding site, a common strategy for achieving potent and selective inhibition.

Notable Kinase Targets:

  • AKT1 (Protein Kinase B): Furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against AKT1, a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. [1]* Epidermal Growth Factor Receptor (EGFR): This receptor tyrosine kinase is a well-established target in cancer therapy, and furo[2,3-b]pyridine-based compounds have been developed as EGFR inhibitors.

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are attractive targets for anticancer drug development. Furo[2,3-b]pyridine derivatives have been investigated as inhibitors of CDKs, such as CDK2. [8] The modular nature of MCRs allows for the rapid generation of libraries of furo[2,3-b]pyridine analogues, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.

Beyond Oncology: Exploring New Therapeutic Frontiers

While oncology remains a major focus, the therapeutic potential of furo[2,3-b]pyridines extends to other areas:

  • Anti-inflammatory Agents: The pyridine and pyrimidine derivatives have been investigated for their anti-inflammatory properties. [9]* Antimicrobial and Antiviral Agents: The broad biological activity of pyrimidine derivatives suggests their potential in combating infectious diseases. [10]

Conclusion and Future Perspectives

Multi-component reactions represent a powerful and elegant strategy for the synthesis of the medicinally important furo[2,3-b]pyridine core. The GBB reaction and palladium-catalyzed MCRs, particularly when enhanced by techniques like microwave irradiation, provide efficient and versatile routes to a wide array of functionalized derivatives. The ability to rapidly construct molecular complexity from simple starting materials makes MCRs an invaluable tool in modern drug discovery.

As our understanding of the subtleties of these reactions grows, so too will our ability to design and execute even more sophisticated and selective syntheses. The continued exploration of novel MCRs, coupled with the ever-expanding knowledge of the biological targets of the furo[2,3-b]pyridine scaffold, promises a bright future for the development of new and effective therapies for a range of human diseases.

References

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  • Kumar, A., & Singh, R. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Current Microwave Chemistry, 11(1), 1-1. [Link]

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  • Kumar, A., & Singh, R. (2021). One-pot three component isocyanide-based reaction: Synthesis of novel tetracyclic fused furo[2′,3′:4,5]pyrimido[2,1- b ]b[6][10]enzothiazole. Journal of the Iranian Chemical Society, 18(11), 2963-2971. [Link]

  • Javahershenas, R., Makaremb, A., & Klika, K. D. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC advances, 14(8), 5328-5359. [Link]

  • Salunke, D. B., Batra, A., Kaur, M., Kaushik, D., Kaur, S., Patil, M. T., ... & Sahoo, S. C. (2024). 4, 5] furo[2, 3-c] pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS omega. [Link]

  • Shaabani, A., Mohammadian, R., Afshari, R., & Javanbakht, S. (2021). Synthesis of furo [2, 3-d] pyrimidine derivatives. ResearchGate. [Link]

  • El-Gamal, M. I., Al-Aamri, M. S., Al-Shihry, S. S., & Abdel-Maksoud, M. S. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(13), 3923. [Link]

  • Mamaghani, M., & Hossein Nia, R. (2016). Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines. Journal of Heterocyclic Chemistry, 53(5), 1363-1383. [Link]

  • Uvarova, E. S., Kutasevich, A. V., Koldaeva, T. Y., & Mityanov, V. S. (2022). Multi-component approach to 2-aminofurans, furo [2, 3-b] pyridines, and furo [2, 3-d] pyrimidines containing imidazole moiety. Organic & Biomolecular Chemistry, 20(36), 7274-7281. [Link]

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  • Paruch, K., Gucký, T., Valčíková, B., Soural, M., & Džubák, P. (2019). Furo [3, 2‐b] pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1136-1140. [Link]

  • Shaaban, M. R., & El-Sayed, N. N. (2015). One-Pot Synthesis of Pyrido [2, 3-d] pyrimidines Catalyzed by Bismuth (III) Triflate. Journal of Heterocyclic Chemistry, 52(4), 1049-1054. [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2,3-diaminopyridine. Organic Syntheses, 26, 16-18. [Link]

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  • Bautista-Agredano, L. M., Rivera, G., & Salas, C. O. (2021). Modifications of the furo [2, 3‐b] pyridine core ring. Compounds assayed against T. cruzi (highlighted in green)/T. brucei (highlighted in orange). Results are expressed as EC50 (μM). Green solid or dashed arrows represent the improvement or the loss of the T. cruzi activities, respectively. Gray arrow represents no improvement of the antitrypanosomal activities. ResearchGate. [Link]

  • Noravyan, A. S., Vlasov, S. A., & Grigoryan, M. S. (2007). Synthesis of New Furo [2, 3-b] pyridine and Furo [3, 2-d] pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 43(11), 1438-1442. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of furo[3,2-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common side reactions and troubleshooting scenarios encountered during the synthesis of furo[3,2-b]pyridines, providing in-depth explanations and actionable solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured around the most common synthetic routes and the challenges associated with them.

Section 1: Issues in Sonogashira Coupling and Subsequent Cyclization

The Sonogashira coupling of a substituted pyridine with a terminal alkyne, followed by an intramolecular cyclization, is a cornerstone for constructing the furo[3,2-b]pyridine core. However, this two-step, one-pot process can be fraught with challenges.[1]

Q1: My Sonogashira coupling is yielding a significant amount of a dimeric alkyne byproduct and my starting materials are being consumed. What is happening and how can I prevent it?

A1: You are likely observing the Glaser-Hay homocoupling of your terminal alkyne. This is one of the most common side reactions in Sonogashira couplings.[2]

  • The Chemistry Behind the Problem: The Glaser coupling is an oxidative dimerization of terminal alkynes, catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen.[2] In the Sonogashira reaction, the copper(I) co-catalyst, essential for the main reaction, can also readily catalyze this unwanted side reaction if oxygen is present in the reaction mixture. The mechanism involves the formation of a copper(I) acetylide, which is then oxidized to a copper(II) species, leading to the formation of a 1,3-diyne.

  • Troubleshooting and Prevention:

    • Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure all your solvents are thoroughly degassed prior to use (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes). Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[3]

    • Copper-Free Sonogashira Protocols: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods often employ specific palladium catalysts and ligands that can facilitate the cross-coupling without the need for a copper co-catalyst, thereby eliminating the primary catalyst for Glaser coupling.[4]

    • Purity of Reagents: Ensure your amine base (e.g., triethylamine, diisopropylamine) is anhydrous and of high purity. Peroxide impurities in solvents or reagents can also promote oxidative side reactions.

  • Experimental Protocol: Standard Sonogashira Coupling for Furo[3,2-b]pyridine Synthesis [1]

    • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in degassed ethanol, add 10% Pd/C, CuI, PPh3, and Et3N under an inert atmosphere.

    • Subject the reaction mixture to ultrasound irradiation (or conventional heating) until completion, as monitored by TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Q2: My Sonogashira coupling works, but the subsequent intramolecular cyclization to form the furan ring is failing or giving low yields. What factors control this cyclization?

A2: The intramolecular cyclization of the 2-alkynyl-3-hydroxypyridine intermediate is a crucial ring-forming step. Its failure can be attributed to several factors related to reaction conditions and substrate reactivity.

  • The Chemistry Behind the Problem: This cyclization is typically a 5-exo-dig cyclization, where the hydroxyl group attacks the alkyne. This process can be promoted by a base or a transition metal catalyst. The efficiency of the cyclization depends on the nucleophilicity of the hydroxyl group and the electrophilicity of the alkyne, as well as the geometric feasibility of the transition state.

  • Troubleshooting and Optimization:

    • Choice of Base: A suitable base is often required to deprotonate the hydroxyl group, increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, or even the amine base used in the Sonogashira step. The choice of base can be critical and may require screening.

    • Catalyst System: In some cases, the palladium catalyst from the Sonogashira step can also promote the cyclization. However, some protocols may benefit from the addition of a specific cyclization catalyst after the initial coupling is complete.

    • Temperature: While many Sonogashira reactions are run at room temperature or with gentle heating, the cyclization step may require higher temperatures to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.[3]

    • Substrate Electronics: The electronic nature of the substituents on both the pyridine ring and the alkyne can influence the cyclization. Electron-withdrawing groups on the pyridine ring can increase the acidity of the hydroxyl group, while substituents on the alkyne can affect its electrophilicity.

  • Visualization of the Process:

    G Start 2-alkynyl-3-hydroxypyridine Intermediate Deprotonated Intermediate Start->Intermediate Base (e.g., K2CO3) NoReaction No Cyclization Start->NoReaction Insufficient activation (low temp, weak base) Product Furo[3,2-b]pyridine Intermediate->Product 5-exo-dig cyclization

    Caption: Key steps in the intramolecular cyclization to form the furo[3,2-b]pyridine ring.

Section 2: Regioselectivity Issues in Alkylation of Hydroxypyridines

Syntheses commencing from 3-hydroxypyridine often involve an initial O-alkylation step. A common pitfall is the competing N-alkylation.

Q3: I am trying to alkylate 3-hydroxypyridine with ethyl bromoacetate, but I am getting a mixture of O-alkylated and N-alkylated products. How can I improve the selectivity for O-alkylation?

A3: This is a classic problem of regioselectivity with ambident nucleophiles. The pyridine ring presents two nucleophilic sites: the hydroxyl oxygen and the ring nitrogen. The outcome of the alkylation is highly dependent on the reaction conditions.

  • The Chemistry Behind the Problem: The selectivity of alkylation is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The pyridine nitrogen is a softer nucleophile than the hydroxyl oxygen. Alkylating agents with harder leaving groups will preferentially react at the harder oxygen nucleophile, while those with softer leaving groups will favor the softer nitrogen. Additionally, the choice of base and solvent can influence the availability and reactivity of each nucleophilic site.

  • Troubleshooting and Optimization:

ParameterRecommendation for O-AlkylationRationale
Base Milder bases (e.g., K₂CO₃, Cs₂CO₃)Stronger bases like NaH can lead to a higher concentration of the pyridinolate anion, which may increase the propensity for N-alkylation. Milder bases maintain a lower equilibrium concentration of the anion, favoring O-alkylation.
Solvent Polar aprotic solvents (e.g., DMF, Acetonitrile)These solvents effectively solvate the cation of the base, leaving the anion more available for reaction.
Leaving Group Harder leaving groups (e.g., tosylates)While ethyl bromoacetate is commonly used, if selectivity is poor, switching to an alkylating agent with a harder leaving group may improve O-selectivity.
Temperature Lower to moderate temperaturesHigher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.
  • Visualization of Competing Pathways:

    G Start 3-Hydroxypyridine + Base O_Alkylation O-Alkylation (Kinetic Product) Start->O_Alkylation Milder Base (K2CO3) Polar Aprotic Solvent N_Alkylation N-Alkylation (Thermodynamic Product) Start->N_Alkylation Stronger Base (NaH) Higher Temperature

    Caption: Factors influencing the regioselectivity of 3-hydroxypyridine alkylation.

Section 3: The Halogen Dance - An Unexpected Isomerization

When working with halogenated pyridines, particularly under basic conditions used for metalation, an unexpected migration of the halogen atom can occur, leading to isomeric impurities. This is known as the "halogen dance."[5]

Q4: I am attempting to perform a lithium-halogen exchange on a bromopyridine derivative to introduce a substituent, but I am obtaining a regioisomeric product where the bromine atom has moved to an adjacent position. What is causing this?

A4: You are observing a classic "halogen dance" rearrangement. This is a base-catalyzed isomerization of aryl halides.[5]

  • The Chemistry Behind the Problem: The halogen dance is driven by the formation of the most thermodynamically stable lithiated intermediate. The process is initiated by deprotonation of the pyridine ring by a strong base (like LDA or n-BuLi). This lithiated species can then undergo a series of intermolecular halogen-metal exchanges with other molecules of the starting bromopyridine. This cascade of exchanges continues until the lithium atom settles at the most acidic position, which is often stabilized by adjacent directing groups. The halogen is consequently transferred to a different position on the ring.[6]

  • Troubleshooting and Prevention:

    • Reverse Order of Addition: Instead of adding the base to your bromopyridine solution, add your bromopyridine solution dropwise to a cold (-78 °C) solution of the base. This ensures that the base is always in excess and the bromopyridine is immediately metalated, minimizing the coexistence of both the lithiated intermediate and the starting material, which is necessary for the halogen dance to propagate.

    • Use of "Fast" Electrophiles: After the metalation, use a "fast" reacting electrophile (e.g., trimethylsilyl chloride, aldehydes, ketones). These electrophiles can trap the desired lithiated intermediate before it has a chance to rearrange. "Slow" electrophiles like alkyl halides should be avoided if halogen dance is a concern.

    • Temperature Control: Maintain a very low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps. Higher temperatures can accelerate the rate of the halogen dance.

  • Visualization of Halogen Dance Suppression:

    G cluster_0 Standard Addition (Prone to Halogen Dance) cluster_1 Reverse Addition (Suppresses Halogen Dance) A1 Bromopyridine B1 Add Base (LDA) A1->B1 C1 Mixture of Lithiated Intermediate and Starting Material B1->C1 D1 Halogen Dance Occurs C1->D1 E1 Isomeric Product D1->E1 A2 Base (LDA) B2 Add Bromopyridine A2->B2 C2 Desired Lithiated Intermediate B2->C2 D2 Add 'Fast' Electrophile C2->D2 E2 Desired Product D2->E2

    Caption: Comparison of reagent addition order to control the halogen dance side reaction.

References

  • Nagalapuram, V. et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 17(8). Available at: [Link]

  • Yahodkina-Yakovenko, M. S. et al. (2021). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Chemistry of Heterocyclic Compounds, 57(4), 423-429. Available at: [Link]

  • Jahani, M. et al. (2020). Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States. ResearchGate. Available at: [Link]

  • Harrison, J. R. et al. (2018). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PubMed Central. Available at: [Link]

  • Procter, D. J. et al. (2020). Base-catalysed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(36), 9936-9941. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

  • Wang, L. et al. (2021). Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. Organic & Biomolecular Chemistry, 19(34), 7433-7437. Available at: [Link]

  • The Organic Chemistry Portal. (n.d.). Copper-free Sonogashira coupling. Available at: [Link]

  • Söderberg, B. C. G. (2023). Intramolecular Cyclization. MDPI Encyclopedia. Available at: [Link]

  • Trost, B. M. & McClory, A. (2007). Intramolecular cyclization of ortho-alkynylanilines by Rh(I)-catalyzed hydroamination to yield benzo(dipyrroles). Angewandte Chemie International Edition, 46(21), 3804-3807. Available at: [Link]

  • Reddit. (2018). Sonogashira coupling confusion: where did my reactant go? Available at: [Link]

  • Jahani, M. et al. (2020). Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States. Beilstein Archives. Available at: [Link]

  • Regeneron ISEF. (2025). CHEM045 - HIPK Inhibitors Based on furo[3,2-b]pyridine Motif. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Keary, M. et al. (2020). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science, 11(41), 11307-11314. Available at: [Link]

  • National Institutes of Health. (n.d.). Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles. Available at: [Link]

  • White Rose Research Online. (n.d.). Modeling a halogen dance reaction mechanism: A density functional theory study. Available at: [Link]

  • Lipshutz, B. H. et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Journal of the American Chemical Society, 130(35), 11640-11641. Available at: [Link]

  • The Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Zhai, H. et al. (2018). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 54(72), 10144-10147. Available at: [Link]

  • TU Wien. (n.d.). Base catalysed halogen dance reactions. Available at: [Link]

  • ResearchGate. (2018). Investigation of the Regioselectivity of Alkylation of 3-Nitropyridine-2(1H)-ones. Available at: [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Phenylfuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Phenylfuro[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this important heterocyclic scaffold. The furo[3,2-b]pyridine core is a privileged structure in medicinal chemistry, and its efficient synthesis is critical for advancing drug discovery programs.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and scalable synthesis.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues that may arise during the synthesis of this compound, with a focus on the widely employed one-pot Sonogashira coupling followed by intramolecular cyclization.

Sonogashira Coupling Stage

Question 1: I am observing low to no conversion of my starting materials (e.g., 3-chloro-2-hydroxypyridine and phenylacetylene) during the Sonogashira coupling. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion in a Sonogashira reaction is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to diagnosing and resolving the problem:

  • Inert Atmosphere is Critical: Palladium catalysts are highly sensitive to oxygen.[2] Ensure your reaction is performed under a strictly inert atmosphere (argon or high-purity nitrogen). This involves thoroughly degassing your solvent and using proper Schlenk line or glovebox techniques.

  • Catalyst and Ligand Integrity:

    • Palladium Source: While various palladium sources can be used, such as Pd/C or PdCl₂(PPh₃)₂, their activity can vary.[2] If you suspect your catalyst has degraded, try a fresh batch or a different precursor. For example, Pd(CF₃COO)₂ has been shown to be effective.[3]

    • Copper(I) Co-catalyst: The copper(I) iodide (CuI) co-catalyst is crucial for the reaction. Ensure it is of high purity and has not been oxidized to inactive copper(II) species (indicated by a green or blue color).

    • Phosphine Ligand: Ligands like triphenylphosphine (PPh₃) are prone to oxidation. Use fresh, properly stored ligand. Consider screening other ligands if the issue persists.

  • Solvent and Base Selection:

    • Solvent: Anhydrous and degassed solvents are paramount.[2] Common solvents include DMF, but ethanol has also been used successfully.[4]

    • Base: The choice of base is critical. Organic bases like triethylamine (Et₃N) are frequently used.[2] Ensure the base is anhydrous and added in the correct stoichiometry.

  • Reaction Temperature: The reaction typically requires heating, often around 100°C.[1][3] If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to catalyst decomposition.

Question 2: My Sonogashira coupling is producing a significant amount of homocoupling product (Glaser coupling) of phenylacetylene. How can I minimize this side reaction?

Answer: The formation of 1,4-diphenylbuta-1,3-diyne (Glaser product) is a common side reaction in Sonogashira couplings, particularly when the reaction conditions are not optimal. Here are some strategies to suppress this unwanted pathway:

  • Minimize Oxygen: The presence of oxygen promotes the homocoupling of terminal alkynes. Rigorous exclusion of air is the most effective way to prevent this.

  • Control the Addition of the Alkyne: Adding the phenylacetylene slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, which disfavors the bimolecular homocoupling reaction.

  • Optimize the Palladium to Copper Ratio: While copper is a necessary co-catalyst, an excess can promote Glaser coupling. A typical ratio is 1:2 of Pd:Cu. Experimenting with slightly lower copper loadings may be beneficial.

  • Choice of Base and Solvent: The reaction medium can influence the extent of homocoupling. In some cases, using a less coordinating solvent or a different amine base can help to minimize this side reaction.

Intramolecular Cyclization Stage

Question 3: The Sonogashira coupling appears to be successful, but I am isolating the alkynylpyridine intermediate with low yields of the desired this compound after the cyclization step. What factors influence the efficiency of the intramolecular C-O bond formation?

Answer: The intramolecular cyclization (heteroannulation) to form the furan ring is a critical step that can be influenced by several factors:

  • Base Strength: The cyclization is typically base-mediated. If the base used for the Sonogashira coupling (e.g., Et₃N) is not strong enough to deprotonate the hydroxyl group of the pyridine effectively, the cyclization will be inefficient. In such cases, a stronger base may be required, or the reaction may need to be heated for a longer duration.

  • Reaction Temperature and Time: This step often requires elevated temperatures to proceed at a reasonable rate. If you are isolating the intermediate, consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.

  • Steric Hindrance: While not an issue for phenylacetylene, bulky substituents on the alkyne can sterically hinder the cyclization. In such cases, more forcing conditions (higher temperature, stronger base) might be necessary.

Purification Challenges

Question 4: I am having difficulty purifying the final this compound product from residual catalyst and other impurities. What are the recommended purification strategies?

Answer: Purification of the final product is a critical step, especially on a larger scale. Here are some effective methods:

  • Work-up Procedure: After the reaction is complete, a standard aqueous work-up is often necessary to remove the base and other water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying furo[3,2-b]pyridine derivatives.[1] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material, especially on a larger scale. The choice of solvent will depend on the solubility of the product and impurities.

  • Activated Carbon Treatment: To remove residual palladium catalyst, which can sometimes co-elute with the product, a treatment with activated carbon can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the furo[3,2-b]pyridine core?

A1: The construction of the furo[3,2-b]pyridine nucleus is primarily achieved by forming the furan ring onto a pre-existing pyridine core.[1] Key methodologies include:

  • Palladium- and copper-catalyzed cross-coupling reactions followed by intramolecular cyclization: This is one of the most versatile and widely used methods, particularly the Sonogashira coupling of a halogenated hydroxypyridine with a terminal alkyne.[1]

  • Palladium-catalyzed intramolecular C-H activation: This method involves the cyclization of a 3-phenoxypyridine 1-oxide, which can be an efficient route to benzofuro[3,2-b]pyridines.[5]

Q2: How do I choose the optimal starting materials for the synthesis of this compound via the Sonogashira route?

A2: The most common starting materials are a suitably functionalized pyridine and a terminal alkyne. For this compound, this would typically be:

  • Pyridine component: A 3-halo-2-hydroxypyridine, such as 3-chloro-2-hydroxypyridine or 3-bromo-2-hydroxypyridine. The choice of halide can influence reactivity, with bromides and iodides generally being more reactive than chlorides.

  • Alkyne component: Phenylacetylene.

Q3: Are there any safety considerations I should be aware of during the scale-up of this synthesis?

A3: Yes, several safety precautions should be taken:

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood.

  • Copper(I) Iodide: Copper salts can be toxic. Avoid inhalation of dust and skin contact.

  • Solvents: Many of the solvents used (e.g., DMF) have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each solvent and handle them appropriately.

  • Exothermic Reactions: While the Sonogashira coupling is not typically violently exothermic, it's good practice to monitor the reaction temperature during the initial stages of heating, especially on a larger scale.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 3-Chloro-2-hydroxypyridine

  • Phenylacetylene

  • Palladium on carbon (10% Pd/C)[4]

  • Copper(I) iodide (CuI)[4]

  • Triphenylphosphine (PPh₃)[4]

  • Triethylamine (Et₃N)[4]

  • Ethanol (anhydrous and degassed)[4]

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-hydroxypyridine (1 equivalent), 10% Pd/C (e.g., 5 mol%), CuI (e.g., 10 mol%), and PPh₃ (e.g., 10 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous and degassed ethanol, followed by triethylamine (e.g., 2-3 equivalents).

  • Add phenylacetylene (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (around 80-100°C) and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed and the formation of the product is complete, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Parameter Recommendation Rationale
Catalyst System Pd/C, CuI, PPh₃A commonly used and effective catalyst system for Sonogashira couplings.[4]
Base Triethylamine (Et₃N)Acts as both a base for the coupling reaction and to facilitate the final cyclization.
Solvent Anhydrous & Degassed EthanolA greener solvent alternative to DMF that has been shown to be effective.[4]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the palladium catalyst.[2]
Temperature 80-100°CProvides sufficient energy for both the coupling and cyclization steps to proceed efficiently.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_purification Work-up & Purification Start1 3-Chloro-2-hydroxypyridine Coupling Sonogashira Coupling (Pd/C, CuI, PPh3, Et3N, EtOH) Start1->Coupling Start2 Phenylacetylene Start2->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization in situ Workup Aqueous Work-up Cyclization->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_coupling_solutions Coupling Issues cluster_cyclization_solutions Cyclization Issues cluster_purity_solutions Purification Issues Problem Low Yield of This compound Check_Coupling Check Sonogashira Coupling Conversion Problem->Check_Coupling Check_Cyclization Check Cyclization Efficiency Problem->Check_Cyclization Check_Purity Assess Product Purity Problem->Check_Purity Sol1 Ensure Inert Atmosphere Check_Coupling->Sol1 Sol2 Verify Catalyst/Ligand Quality Check_Coupling->Sol2 Sol3 Optimize Base/Solvent Check_Coupling->Sol3 Sol4 Increase Temperature/Time Check_Cyclization->Sol4 Sol5 Consider Stronger Base Check_Cyclization->Sol5 Sol6 Optimize Chromatography Check_Purity->Sol6 Sol7 Consider Recrystallization Check_Purity->Sol7

Caption: Troubleshooting logic for low product yield.

References

  • Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine - ResearchGate. (URL: [Link])

  • Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides - PubMed. (URL: [Link])

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed. (URL: [Link])

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (URL: [Link])

Sources

Technical Support Center: Advanced Strategies for the Purification of Polar Furo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar furo[3,2-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Furo[3,2-b]pyridines are a privileged scaffold in drug discovery, but their inherent polarity and basicity present unique purification challenges.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve high-purity compounds efficiently.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the purification of polar furo[3,2-b]pyridine derivatives.

Chromatography Issues

Question 1: My furo[3,2-b]pyridine derivative is showing significant peak tailing or streaking on a silica gel column. What is the cause and how can I fix it?

Answer:

This is the most common issue when purifying pyridine-containing compounds on silica gel.[3][4]

  • Primary Cause: Strong Acid-Base Interactions. The root cause is the interaction between the basic nitrogen atom of the pyridine ring (a Lewis base) and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[3] This strong, non-ideal interaction leads to a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main band, resulting in a "tailing" or streaking effect.[3]

  • Solutions (From Simple to Advanced):

    • Mobile Phase Modification (Competing Base): The most straightforward solution is to add a small amount of a competing base to your mobile phase. This base will saturate the acidic silanol sites, effectively masking them from your compound.

      • Action: Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[4][5]

      • Causality: TEA is a stronger base than the furo[3,2-b]pyridine and will preferentially bind to the silanol groups, allowing your compound to elute based primarily on polarity, leading to sharper, more symmetrical peaks.[3]

    • Use of an Alternative Stationary Phase: If mobile phase additives are insufficient or undesirable (e.g., difficult to remove under vacuum), consider a different stationary phase.

      • Action: Switch from standard silica gel to neutral or basic alumina. Alumina has fewer strongly acidic sites. Alternatively, for very polar compounds, consider using an amino-bonded or cyano-bonded silica phase.[4][6]

      • Causality: These alternative phases offer different surface chemistry. Neutral alumina lacks the strong acidity of silica, while amino-bonded phases present a basic surface, which repels the basic analyte, preventing the strong interaction that causes tailing.

Question 2: My polar compound is either stuck at the baseline (Rf = 0) or shoots through the column with the solvent front (Rf = 1) in normal-phase chromatography. How do I get proper retention?

Answer:

This indicates a significant mismatch between the polarity of your compound and the mobile phase.

  • Cause (Compound Stuck at Baseline): The mobile phase is not polar enough to displace your highly polar compound from the highly polar silica gel.

    • Solution: You must drastically increase the polarity of your mobile phase.

      • Action: If you are using an Ethyl Acetate/Hexane system, switch to a Dichloromethane (DCM)/Methanol (MeOH) system. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. For extremely polar compounds, systems like DCM/MeOH with a small amount of ammonium hydroxide (e.g., 90:9:1 DCM/MeOH/NH₄OH) may be necessary.[6]

      • Causality: Methanol is a very polar solvent that can effectively compete with your polar analyte for binding sites on the silica gel, promoting elution.

  • Cause (Compound at Solvent Front): The mobile phase is too polar, or your compound is not polar enough for normal-phase chromatography. Given the topic, the former is less likely, but if your "polar" derivative has large non-polar substituents, this can occur.

    • Solution: Decrease the mobile phase polarity or switch to a different technique.

      • Action: If using DCM/MeOH, decrease the percentage of MeOH. If that fails, your compound may be better suited for Reversed-Phase Chromatography .

      • Causality: Reversed-phase chromatography uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[7] This technique separates compounds based on hydrophobicity, which is ideal for moderately polar to non-polar compounds.[7][8]

Question 3: I am using reversed-phase HPLC, but my polar furo[3,2-b]pyridine is not retained and elutes in the void volume. What should I do?

Answer:

This is a common challenge for highly polar molecules in reversed-phase chromatography.[9] The compound is too hydrophilic and has minimal interaction with the non-polar C18 stationary phase.

  • Solutions:

    • Use a 100% Aqueous Mobile Phase: Traditional C18 columns can suffer from "phase collapse" in highly aqueous conditions, leading to poor retention.[10]

      • Action: Switch to an "aqua" or polar-embedded C18 column (e.g., C18-AQ, PFP) specifically designed to be stable and retentive in 100% aqueous mobile phases.[9]

      • Causality: These columns have polar functional groups embedded near the base of the alkyl chains, which prevents the chains from collapsing in high water content, maintaining a wetted surface for interaction.[9]

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[11]

      • Action: Use a HILIC column (e.g., bare silica, amino, or amide-bonded phases) with a mobile phase rich in an organic solvent, typically acetonitrile (>80%), and a small amount of aqueous buffer.

      • Causality: In HILIC, the analyte partitions into a water-enriched layer on the surface of the polar stationary phase. Elution is achieved by increasing the water content (the strong solvent). This provides an orthogonal separation mechanism to reversed-phase.[12]

Recrystallization Issues

Question 4: I'm trying to recrystallize my polar furo[3,2-b]pyridine, but it keeps "oiling out" instead of forming crystals. What's happening?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated or cooled too quickly, or when impurities are present.[5]

  • Causes and Solutions:

    • Solution Cooled Too Rapidly: The molecules don't have time to align into a crystal lattice.

      • Action: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional hot solvent.[5] Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that cools to room temperature overnight.

    • High Impurity Content: Impurities can disrupt the crystallization process.

      • Action: Attempt a preliminary purification using a quick silica gel plug or charcoal treatment to remove gross impurities before recrystallization.

    • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound, or the solubility curve is too steep.

      • Action: Choose a different solvent or solvent system. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[13] Using a two-solvent system (one in which the compound is soluble, one in which it is not) can provide finer control over solubility.[14]

Section 2: Key Purification Protocols

Protocol 1: Optimized Flash Column Chromatography for Basic Furo[3,2-b]pyridines

This protocol is designed to mitigate peak tailing on standard silica gel.

  • TLC Analysis and Solvent System Selection:

    • Develop a TLC of your crude material in various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol).

    • Once a system that gives an Rf value of ~0.2-0.3 for your target compound is identified, add 0.5% triethylamine (TEA) to the mobile phase and run a new TLC. Observe the improvement in spot shape.[4]

  • Column Packing:

    • Select an appropriately sized column (aim for a sample load of 1-5% of the silica gel mass).[5]

    • Prepare a slurry of silica gel in your initial, less polar mobile phase (containing 0.5% TEA).

    • Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or Methanol).

    • Add a small amount of silica gel to this solution to create a thick slurry.

    • Evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder. This is your "dry-loaded" sample.

    • Carefully add the dry-loaded sample to the top of the packed column.[4]

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[4]

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure. Note: TEA is volatile but may require co-evaporation with a solvent like toluene to remove the final traces.

Protocol 2: General Method for Recrystallization from a Two-Solvent System

This is a powerful technique when finding a single ideal solvent is difficult.[15]

  • Solvent Selection:

    • Find a "soluble" solvent in which your compound is highly soluble, even at room temperature (e.g., Methanol, DCM, Acetone).

    • Find an "insoluble" or "anti-solvent" in which your compound is poorly soluble, even when hot (e.g., Hexane, Diethyl Ether, Water). The two solvents must be miscible.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the "soluble" solvent dropwise while heating gently until the solid just dissolves. Use the absolute minimum amount of solvent.[16]

  • Induce Crystallization:

    • Remove the flask from the heat.

    • Slowly add the "insoluble" anti-solvent dropwise to the hot solution until you see persistent cloudiness (turbidity). This indicates the solution is saturated.[14]

    • If too much anti-solvent is added, add a few drops of the hot "soluble" solvent to clarify the solution again.

  • Cooling and Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Do not disturb the flask during this process.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

    • Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining mother liquor.

    • Dry the crystals under high vacuum.

Section 3: Data Tables & Visualizations

Data Presentation

Table 1: Common Solvent Systems for Furo[3,2-b]pyridine Purification

Stationary PhaseSolvent System (Increasing Polarity)Modifier/AdditiveTarget Compound Polarity
Normal Phase (Silica Gel) Hexane → Ethyl Acetate → Dichloromethane → Methanol0.1-1% Triethylamine (TEA) or NH₄OHHigh to Moderate
Normal Phase (Alumina) Hexane → Toluene → Diethyl Ether → Ethyl AcetateNone typically neededModerate (Basic)
Reversed Phase (C18) Water → Acetonitrile or Methanol0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)Moderate to Low
HILIC (Bare Silica/Amide) Acetonitrile → Water5-10 mM Ammonium Acetate or FormateVery High (Hydrophilic)
Experimental Workflows (Graphviz Diagrams)

G cluster_0 Troubleshooting Chromatography Tailing start Observe Tailing/Streaking on Silica Gel TLC? add_tea Add 0.5% TEA to Mobile Phase start->add_tea Yes check_tlc Does Spot Shape Improve? add_tea->check_tlc run_column Proceed with Modified Flash Chromatography check_tlc->run_column Yes change_phase Switch to Alternative Stationary Phase (Alumina, Amino, C18, HILIC) check_tlc->change_phase No end Problem Solved run_column->end change_phase->end

Caption: Decision workflow for addressing peak tailing.

G cluster_1 Choosing the Right Purification Technique start Crude Furo[3,2-b]pyridine Derivative is_solid Is the Compound a Solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes chromatography Perform Chromatography (Normal, RP, or HILIC) is_solid->chromatography No (Oil) is_pure Is it Pure by NMR/LCMS? try_recryst->is_pure is_pure->chromatography No end Pure Compound is_pure->end Yes chromatography->end

Caption: Strategy selection for initial purification.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a purification method? A: If your compound is a solid, always attempt recrystallization first. It is often faster, cheaper, and can yield highly pure material without the need for large solvent volumes.[17] If the compound is an oil or recrystallization fails, then move to column chromatography.

Q2: How does mobile phase pH affect the chromatography of these compounds? A: The pH is critical, especially in reversed-phase HPLC. The pKa of the pyridine nitrogen is typically around 3-5.[18]

  • Low pH (e.g., < 3): The pyridine nitrogen is protonated (positively charged). This can improve peak shape on silica-based C18 columns by minimizing interactions with residual, neutral silanol groups.[3] Using an additive like formic acid or TFA is common.

  • Mid pH (e.g., 4-7): This range should generally be avoided with standard silica columns as the pyridine is protonated and silanols are deprotonated (negatively charged), leading to strong ionic interactions and severe peak tailing.[3]

  • High pH (e.g., > 8): The pyridine is neutral, which can lead to excellent peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve.

Q3: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for these compounds? A: Yes, HILIC is an excellent technique for very polar furo[3,2-b]pyridine derivatives that are not well-retained in reversed-phase.[12] It uses a polar stationary phase (like silica or amide) and a high-organic mobile phase, offering a unique selectivity that is often complementary to reversed-phase methods.

Q4: My compound seems to be decomposing on the silica gel column. What can I do? A: This suggests your compound is sensitive to the acidic nature of silica gel.

  • Test Stability: First, confirm the instability by spotting your compound on a silica TLC plate, letting it sit in the open for an hour, and then developing it. If a new spot appears or the original spot diminishes, it is degrading.[5]

  • Solutions:

    • Deactivate the Silica: Use the mobile phase modification with triethylamine as described above. The base neutralizes the acidic sites, which are often the cause of degradation.[5]

    • Switch to a Neutral Stationary Phase: Use neutral alumina or consider reversed-phase chromatography, as C18 phases are much less reactive.[5]

References

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540).
  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol.
  • BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol.
  • BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Wired Chemist. Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Retrieved from [Link]

  • Axion Labs. HPLC problems with very polar molecules. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (2028). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • The Analytical Scientist. (2016). Purification of polar compounds. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Elucidation of 2-Phenylfuro[3,2-b]pyridine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step. 2-Phenylfuro[3,2-b]pyridine, a molecule of interest due to its fused aromatic system, presents a unique spectroscopic puzzle. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for this compound. In the absence of a complete, publicly available experimental dataset, this guide will leverage a predictive approach, grounded in established NMR principles and comparative data from structurally related fragments, to provide a robust framework for its characterization.

The Importance of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. Through the analysis of chemical shifts, coupling constants, and various through-bond and through-space correlations, a complete picture of the atomic connectivity and spatial arrangement of a molecule can be assembled. For a molecule like this compound, with its distinct aromatic regions, NMR is indispensable for assigning each proton and carbon to its specific position within the fused ring system.

Predicted ¹H NMR Assignments

The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the protons of the furo[3,2-b]pyridine core and the pendant phenyl group. The expected chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the electronic effects of the fused furan ring.

A detailed, step-by-step protocol for acquiring a standard ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube to a volume of approximately 0.6 mL.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and match the probe for the ¹H frequency.

  • Acquisition: Acquire the spectrum using standard parameters, including a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Based on the analysis of related structures, the predicted ¹H NMR assignments are summarized in Table 1.

Table 1. Predicted ¹H NMR Chemical Shift and Multiplicity Assignments for this compound.

ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H37.10 - 7.20s-Located on the electron-rich furan ring, expected to be a singlet due to the absence of adjacent protons.
H58.50 - 8.60ddJ = 4.5, 1.5Alpha to the pyridine nitrogen, significantly deshielded. Coupled to H6 and H7.
H67.20 - 7.30ddJ = 8.0, 4.5Coupled to H5 and H7.
H77.90 - 8.00ddJ = 8.0, 1.5Coupled to H6 and H5.
H2', H6'7.80 - 7.90m-Ortho protons on the phenyl ring, deshielded by proximity to the furo[3,2-b]pyridine system.
H3', H4', H5'7.30 - 7.50m-Meta and para protons of the phenyl ring, appearing as a complex multiplet.

Predicted ¹³C NMR Assignments

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule. The protocol for acquiring a proton-decoupled ¹³C NMR spectrum is as follows:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Tune and match the probe for the ¹³C frequency.

  • Acquisition: Acquire the spectrum using a standard pulse program with proton decoupling. A sufficient number of scans and a suitable relaxation delay are crucial for observing all carbon signals, including quaternary carbons.

  • Processing: Process the FID similarly to the ¹H spectrum.

The predicted ¹³C NMR assignments are presented in Table 2.

Table 2. Predicted ¹³C NMR Chemical Shift Assignments for this compound.

CarbonPredicted Chemical Shift (ppm)Rationale
C2155.0 - 157.0Attached to the furan oxygen and the phenyl group, expected to be significantly downfield.
C3105.0 - 107.0Part of the electron-rich furan ring.
C3a145.0 - 147.0Bridgehead carbon at the fusion of the furan and pyridine rings.
C5148.0 - 150.0Alpha to the pyridine nitrogen, deshielded.
C6118.0 - 120.0Beta to the pyridine nitrogen.
C7130.0 - 132.0Gamma to the pyridine nitrogen.
C7a142.0 - 144.0Bridgehead carbon at the fusion of the furan and pyridine rings.
C1'130.0 - 132.0Quaternary carbon of the phenyl ring attached to C2.
C2', C6'126.0 - 128.0Ortho carbons of the phenyl ring.
C3', C5'128.5 - 129.5Meta carbons of the phenyl ring.
C4'129.0 - 130.0Para carbon of the phenyl ring.

Corroborating Assignments with 2D NMR Spectroscopy

To unequivocally confirm these assignments, a suite of two-dimensional (2D) NMR experiments is essential. These experiments reveal correlations between nuclei, providing a roadmap of the molecular connectivity.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For this compound, this experiment would be crucial for confirming the connectivity within the pyridine and phenyl rings.

Experimental Workflow: 2D NMR Analysis

G cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR 1H NMR (Proton Spectrum) COSY COSY (H-H Correlations) 1H_NMR->COSY Identifies coupled proton networks HSQC HSQC (Direct C-H Correlations) 1H_NMR->HSQC Correlates protons to attached carbons HMBC HMBC (Long-Range C-H Correlations) 1H_NMR->HMBC Correlates protons to carbons 2-3 bonds away 13C_NMR 13C NMR (Carbon Spectrum) 13C_NMR->HSQC 13C_NMR->HMBC Assignment Complete Structural Assignment COSY->Assignment Confirms proton spin systems HSQC->Assignment Assigns protonated carbons HMBC->Assignment Connects fragments and assigns quaternary carbons HMBC_Correlations mol H3 H3 C2 C2 H3->C2 C3a C3a H3->C3a C7a C7a H3->C7a H5 H5 H5->C3a H5->C7a C7 C7 H5->C7 H6 H6 H6->C7a C5 C5 H6->C5 H7 H7 H7->C3a H7->C5 H2_6_prime H2'/H6' H2_6_prime->C2 C1_prime C1' H2_6_prime->C1_prime H3_5_prime H3'/H5' H4_prime H4' C3 C3 C6 C6

Caption: Predicted key 2- and 3-bond HMBC correlations.

Comparative Analysis with Structurally Related Compounds

The predicted assignments are strengthened by comparing them with experimental data for similar molecules.

  • 2-Phenylpyridine : The signals for the phenyl group in this compound are expected to be in a similar region to those in 2-phenylpyridine. For instance, the ortho protons (H2', H6') in 2-phenylpyridine typically appear around 7.8-8.0 ppm, and the corresponding carbons (C2', C6') are found around 127-129 ppm. [1][2]* Furo[3,2-b]pyridine : Predicted data for the parent furo[3,2-b]pyridine scaffold suggests that the furan proton (H3) is significantly shielded, while the pyridine protons maintain their characteristic downfield shifts due to the nitrogen's influence. [3][4]The fusion of the furan ring is expected to have a noticeable effect on the chemical shifts of the pyridine ring carbons compared to pyridine itself.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the complete ¹H and ¹³C NMR assignments of this compound. By combining the analysis of 1D and 2D NMR data with a comparative approach using structurally related compounds, researchers can confidently elucidate the structure of this and similar heterocyclic systems. The methodologies and predictive data presented here serve as a valuable resource for scientists engaged in the synthesis and characterization of novel molecular entities for drug discovery and development.

References

  • Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". Available at: [Link]

  • SpectraBase. 2-Phenylfuran. Available at: [Link]

  • Human Metabolome Database. Furo[3,2-b]pyridine (HMDB0252540). Available at: [Link]

  • PubChem. Furo(3,2-b)pyridine. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 2-Phenylfuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science due to its rigid, planar structure and unique electronic properties.[1] As a key analogue, 2-Phenylfuro[3,2-b]pyridine serves as a valuable building block for the development of novel therapeutics, including kinase inhibitors.[2] This guide provides a comparative analysis of the primary synthetic strategies to access this important molecule, offering insights into the mechanistic underpinnings and practical considerations for each route.

Introduction to Synthetic Strategies

The construction of the this compound core primarily involves the formation of the furan ring onto a pre-existing pyridine backbone. The main approaches can be broadly categorized as:

  • Sonogashira Cross-Coupling followed by Heteroannulation: A robust and widely employed one-pot method.

  • Palladium-Catalyzed Intramolecular C-H Activation: An efficient route demonstrated for the analogous benzofused system.

  • Annulation of Aurone-Derived α,β-Unsaturated Imines: A multi-step approach leading to the benzofused analogue, requiring a final aromatization step.

This guide will delve into the specifics of each methodology, presenting experimental protocols, comparative data, and expert analysis to aid researchers in selecting the most suitable route for their specific needs.

Route 1: Sonogashira Cross-Coupling and Intramolecular Cyclization

This is arguably the most direct and well-documented method for the synthesis of 2-substituted furo[3,2-b]pyridines, including the target molecule, this compound. The strategy relies on a palladium- and copper-cocatalyzed Sonogashira coupling of a suitably functionalized pyridine with a terminal alkyne, followed by an in-situ intramolecular cyclization.[1]

Mechanistic Rationale

The reaction proceeds via a two-step cascade in a single pot. First, a Sonogashira coupling between a 3-halopyridin-2-ol (e.g., 3-chloro-2-hydroxypyridine) and phenylacetylene forms a 3-(phenylethynyl)pyridin-2-ol intermediate. The palladium catalyst facilitates the C-C bond formation, while the copper(I) cocatalyst activates the alkyne.[3] In the presence of a base, this intermediate undergoes an immediate intramolecular 5-exo-dig cyclization, where the hydroxyl group attacks the alkyne moiety to construct the furan ring.

Sonogashira_Mechanism cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization A 3-Chloro-2-hydroxypyridine C Pd(0)/Cu(I) Catalyst, Base A->C B Phenylacetylene B->C D 3-(Phenylethynyl)pyridin-2-ol Intermediate C->D C-C Coupling E Deprotonation of Hydroxyl Group D->E F 5-exo-dig Cyclization E->F Nucleophilic Attack G This compound F->G

Caption: Sonogashira Coupling and Cyclization Pathway.

Experimental Protocol: Ultrasound-Assisted Synthesis

A convenient and efficient synthesis of 2-substituted furo[3,2-b]pyridines has been developed utilizing ultrasound irradiation to promote the reaction.[4]

Materials:

  • 3-Chloro-2-hydroxypyridine

  • Phenylacetylene

  • 10% Palladium on Carbon (Pd/C)

  • Copper(I) Iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

Procedure:

  • In a suitable reaction vessel, combine 3-chloro-2-hydroxypyridine (1.0 eq), phenylacetylene (1.2 eq), 10% Pd/C (0.1 eq), CuI (0.05 eq), and PPh₃ (0.1 eq) in ethanol.

  • Add triethylamine (2.0 eq) to the mixture.

  • Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary & Comparison
ParameterSonogashira Route
Starting Materials 3-Chloro-2-hydroxypyridine, Phenylacetylene
Key Reagents Pd/C, CuI, PPh₃, Et₃N
Reaction Conditions Ultrasound, Room Temperature
Reported Yield Good to Excellent
Advantages One-pot procedure, mild conditions, readily available starting materials, high atom economy.
Disadvantages Potential for alkyne homocoupling (Glaser coupling) as a side reaction.[5]

Route 2: Palladium-Catalyzed Intramolecular C-H Activation

This modern synthetic approach offers a powerful method for the construction of fused heterocyclic systems. While a direct application to this compound is not extensively reported, an analogous synthesis of benzofuro[3,2-b]pyridines via intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides has been demonstrated.[6]

Mechanistic Rationale

The proposed mechanism involves a palladium-catalyzed oxidative cyclization. The pyridine N-oxide acts as a directing group, facilitating the regioselective C-H activation at the 2-position of the pyridine ring and an ortho-position of the phenoxy group. This dual C-H activation leads to the formation of the furan ring. The resulting N-oxide can then be readily deoxygenated to yield the final benzofuro[3,2-b]pyridine.[7] Adapting this to the non-benzofused target would require a 2-phenoxy-3-halopyridine as a starting material, with the C-H activation occurring at a phenyl C-H bond and the C-X bond of the pyridine.

CH_Activation_Mechanism A 3-Phenoxypyridine 1-Oxide C Oxidative Cyclization A->C B Pd(OAc)₂ B->C D Benzofuro[3,2-b]pyridine 1-Oxide C->D Dual C-H Activation E Deoxygenation D->E F Benzofuro[3,2-b]pyridine E->F

Caption: Intramolecular C-H Activation Pathway.

Hypothetical Experimental Protocol

Based on the synthesis of the benzofused analogue, a potential protocol for this compound could be as follows:

Materials:

  • 2-Phenoxy-3-bromopyridine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., PPh₃)

  • A base (e.g., K₂CO₃)

  • A high-boiling point solvent (e.g., DMA)

Procedure:

  • To a reaction vessel, add 2-phenoxy-3-bromopyridine (1.0 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (2.0 eq) in DMA.

  • Heat the mixture at an elevated temperature (e.g., 110-130 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent and purify by column chromatography.

Data Summary & Comparison
ParameterC-H Activation Route (Hypothetical)
Starting Materials 2-Phenoxy-3-bromopyridine
Key Reagents Pd(OAc)₂, Phosphine Ligand, Base
Reaction Conditions High Temperature
Reported Yield Good to excellent for benzofused analogue.[6]
Advantages Potentially high regioselectivity, avoids the use of copper.
Disadvantages Requires synthesis of the 2-phenoxypyridine precursor, harsh reaction conditions, not yet demonstrated for the non-benzofused target.

Route 3: Annulation of Aurone-Derived α,β-Unsaturated Imines

This synthetic strategy provides access to 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be subsequently aromatized to the corresponding benzofuro[3,2-b]pyridines.[8] This multi-step approach is less direct for the target molecule but offers a pathway to structurally complex derivatives.

Mechanistic Rationale

The key step is an annulation reaction between an aurone-derived α,β-unsaturated imine and an activated terminal alkyne, mediated by a base such as triethylamine. This constructs the 1,4-dihydropyridine ring fused to the benzofuran core. The final step involves aromatization, which can be achieved using a base like DBU.[9]

Annulation_Aromatization A Aurone-derived Imine C Triethylamine A->C B Activated Alkyne B->C D 1,4-Dihydrobenzofuro[3,2-b]pyridine C->D Annulation E DBU D->E F Benzofuro[3,2-b]pyridine E->F Aromatization

Caption: Annulation and Aromatization Sequence.

Experimental Protocol: Aromatization Step

The following is a general procedure for the aromatization of the dihydro intermediate.

Materials:

  • 1,4-Dihydrobenzofuro[3,2-b]pyridine derivative

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

Procedure:

  • Dissolve the 1,4-dihydrobenzofuro[3,2-b]pyridine (1.0 eq) in toluene.

  • Add DBU (1.0 eq) to the solution at room temperature.

  • Stir the mixture and monitor the reaction by TLC.

  • Upon completion, evaporate the solvent and purify the residue by silica gel column chromatography to obtain the benzofuro[3,2-b]pyridine.[9]

Data Summary & Comparison
ParameterAurone Annulation Route
Starting Materials Aurone-derived α,β-unsaturated imine, activated alkyne
Key Reagents Triethylamine, DBU
Reaction Conditions Varies for annulation, room temperature for aromatization
Reported Yield Good to excellent for both steps for the benzofused analogue.[9]
Advantages Allows for the synthesis of diverse substituted analogues.
Disadvantages Multi-step synthesis, requires preparation of the aurone-derived imine, not directly applicable to the non-benzofused target.

Conclusion and Recommendations

For the direct and efficient synthesis of this compound, the Sonogashira cross-coupling followed by intramolecular cyclization stands out as the superior method. Its one-pot nature, mild reaction conditions (especially with ultrasound assistance), and reliance on readily available starting materials make it the most practical and atom-economical choice for both laboratory-scale synthesis and potential scale-up.

The palladium-catalyzed intramolecular C-H activation represents a promising modern alternative. However, its application to the non-benzofused furo[3,2-b]pyridine core requires further investigation and development. Should a copper-free synthesis be a primary concern, exploring this avenue would be a worthwhile research endeavor.

The annulation of aurone-derived imines is a more complex, multi-step route that is currently limited to the synthesis of benzofused analogues. While it offers opportunities for generating structural diversity, it is not a direct or efficient path to this compound itself.

References

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed, [Link]

  • Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. The Royal Society of Chemistry, [Link]

  • Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications, [Link]

  • Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides. PubMed, [Link]

  • Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate, [Link]

  • Furo(3,2-b)pyridine | C7H5NO | CID 12210217. PubChem, [Link]

  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. Preprints.org, [Link]

  • Larock indole synthesis. Wikipedia, [Link]

  • Sonogashira Coupling. Organic Chemistry Portal, [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed, [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano, [Link]

  • Synthesis of Benzofuro[3,2- b ]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. ResearchGate, [Link]

  • Sonogashira Coupling. Chemistry LibreTexts, [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals, [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing, [Link]

  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC), [Link]

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A Comparative Guide to 2-Phenylfuro[3,2-b]pyridine and 2-Phenylthieno[3,2-b]pyridine: The Impact of Heteroatom Substitution on Optoelectronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic electronics and medicinal chemistry, the subtle modification of a core heterocyclic scaffold can induce profound changes in molecular properties and ultimate performance. This guide presents an in-depth comparison of two isosteric compounds: 2-Phenylfuro[3,2-b]pyridine and 2-Phenylthieno[3,2-b]pyridine. By replacing a single atom—oxygen with sulfur—we unlock a cascade of effects on the synthesis, photophysics, and electronic characteristics of the molecule. This analysis is tailored for researchers and professionals in drug development and materials science, providing both a high-level overview of the structure-property relationships and the detailed experimental data necessary for informed decision-making.

The Core Distinction: Molecular Architecture

The foundational difference between the two molecules lies in the heteroatom within the five-membered ring fused to the pyridine core. This compound incorporates a furan ring (oxygen), while 2-Phenylthieno[3,2-b]pyridine contains a thiophene ring (sulfur). This seemingly minor change alters the electronegativity, aromaticity, and bond angles of the fused system, which in turn governs the molecule's electronic and photophysical behavior.

cluster_0 This compound cluster_1 2-Phenylthieno[3,2-b]pyridine A B

Caption: Core structures of this compound (left) and 2-Phenylthieno[3,2-b]pyridine (right).

Synthetic Pathways: Strategic Considerations

The synthesis of these scaffolds typically involves multi-step sequences, often culminating in a palladium-catalyzed cross-coupling reaction to introduce the 2-phenyl group. The choice of synthetic route is dictated by the stability of intermediates and the commercial availability of starting materials.

Synthesis of the Thieno[3,2-b]pyridine Scaffold: A common and effective strategy is the Gewald reaction, followed by cyclization and subsequent functionalization. For the 2-phenyl derivative, a Suzuki-Miyaura cross-coupling is a robust final step.[1]

Synthesis of the Furo[3,2-b]pyridine Scaffold: The construction of the furo[3,2-b]pyridine core can be achieved through a one-pot Sonogashira coupling followed by a heteroannulation sequence.[2] This method offers high efficiency and rapid access to the core structure, which can then be functionalized.

The causality behind choosing these specific routes lies in their reliability and tolerance to a wide range of functional groups. The palladium-catalyzed cross-coupling reactions, in particular, are favored for their high yields and selectivity in forming the crucial C-C bond between the heterocyclic core and the phenyl ring.[1]

Comparative Physicochemical Properties

The heteroatom's identity directly influences the molecule's electronic distribution, energy levels, and stability. Thiophene's greater aromaticity, stemming from the lower electronegativity of sulfur and the availability of its 3d orbitals for electron delocalization, generally imparts greater stability to the thieno-pyridine system compared to its furo-pyridine counterpart.[3]

Electronic and Photophysical Properties

The most significant impact of the O vs. S substitution is observed in the photophysical and electronic properties. The more electronegative oxygen atom in the furan ring leads to a localized electron density, which affects the energy of the frontier molecular orbitals (HOMO and LUMO).

Key Experimental Observations (from analogous systems):

  • Blue Shift: Furan-containing compounds typically exhibit absorption and emission spectra that are blue-shifted (hypsochromic shift) compared to their thiophene analogues.[4] This is a direct consequence of the higher HOMO-LUMO energy gap in the furo-pyridine system.

  • Quantum Yield: The photoluminescence quantum yield (PLQY or ΦF) is often higher for furo-pyridine derivatives. The substitution of sulfur with oxygen can elevate the LUMO level while leaving the HOMO level relatively unchanged, which can lead to more efficient radiative decay.[4] For example, in a study of related iridium complexes, the furan-containing complex showed a PLQY of 0.80, a significant improvement over the thiophene analogue.[4]

Table 1: Comparative Electronic and Photophysical Data (Illustrative Data from Analogous Fused Systems)

Property This compound Derivative (Expected) 2-Phenylthieno[3,2-b]pyridine Derivative (Experimental[1])
Absorption Max (λ_abs) Blue-shifted vs. Thieno- ~320-350 nm
Emission Max (λ_em) Blue-shifted vs. Thieno- ~380-420 nm
Photoluminescence Quantum Yield (Φ_F) Generally Higher (>0.6)[5] Moderate (~0.1-0.5)
HOMO Energy Level Deeper (more negative) -5.5 to -5.8 eV
LUMO Energy Level Higher (less negative) -2.1 to -2.4 eV

| Electrochemical Band Gap | Wider | Narrower |

Note: Specific experimental values for the exact title compounds are not available in a single comparative study. The data presented is a synthesis of expected trends and reported values for closely related derivatives to guide researchers.

G cluster_0 Heteroatom Influence cluster_1 Resulting Properties cluster_2 Observable Effects Heteroatom Heteroatom (O vs. S) Electronegativity Electronegativity (O > S) Heteroatom->Electronegativity Aromaticity Aromaticity (Thiophene > Furan) Heteroatom->Aromaticity HOMO_LUMO HOMO-LUMO Gap (Furo > Thieno) Electronegativity->HOMO_LUMO influences Stability Molecular Stability (Thieno > Furo) Aromaticity->Stability determines Photophysics Photophysical Properties HOMO_LUMO->Photophysics governs Emission Blue-Shifted Emission (Furo-pyridine) Photophysics->Emission PLQY Higher Quantum Yield (Furo-pyridine) Photophysics->PLQY

Caption: Relationship between heteroatom identity and resulting optoelectronic properties.

Thermal Stability

Thermogravimetric analysis (TGA) is used to assess the thermal stability of materials by measuring mass loss as a function of temperature. The greater aromaticity and bond strength associated with the thiophene ring generally translate to higher thermal stability for thieno[3,2-b]pyridine derivatives compared to their furo[3,2-b]pyridine counterparts. This is a critical consideration for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), where materials must withstand elevated temperatures during device fabrication and operation.

Table 2: Comparative Thermal Properties

Property This compound (Expected) 2-Phenylthieno[3,2-b]pyridine (Expected)
Decomposition Temp. (T_d, 5% mass loss) Lower Higher

| Suitability for Vapor Deposition | Good | Excellent |

Application Landscape: Where Do They Fit?

Both scaffolds are considered "privileged structures" in medicinal chemistry and are increasingly utilized in materials science.

  • 2-Phenylthieno[3,2-b]pyridine: Its robust stability and favorable electronic properties make it an excellent candidate for p-type organic semiconductors in Organic Thin Film Transistors (OTFTs) and as host or emissive materials in OLEDs.[6][7] In medicinal chemistry, the thienopyridine core is found in several kinase inhibitors and anticancer agents.[8]

  • This compound: The typically higher quantum yields and blue-shifted emission make this scaffold particularly attractive for applications as blue emitters in OLEDs, which remains a significant challenge in the field.[4] Derivatives have also shown promise as selective kinase inhibitors.[9]

Experimental Protocols for Core Characterization

To ensure trustworthiness and reproducibility, standardized protocols for characterizing these compounds are essential.

Workflow for Photophysical and Electrochemical Analysis

G start Synthesized Compound (in appropriate solvent) uv_vis UV-Vis Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence cv Cyclic Voltammetry (CV) start->cv uv_vis_data Determine: - Absorption Maxima (λ_abs) - Molar Absorptivity (ε) uv_vis->uv_vis_data fluorescence_data Determine: - Emission Maxima (λ_em) - Photoluminescence  Quantum Yield (Φ_F) fluorescence->fluorescence_data cv_data Determine: - Oxidation Potential (E_ox) - Reduction Potential (E_red) cv->cv_data calc Calculate Frontier Orbitals cv_data->calc homo_lumo E_HOMO = -[E_ox_onset - E_Fc/Fc+ + 4.8] eV E_LUMO = -[E_red_onset - E_Fc/Fc+ + 4.8] eV calc->homo_lumo

Caption: Standard experimental workflow for optoelectronic characterization.

Protocol for Cyclic Voltammetry (CV)

Cyclic voltammetry is a cornerstone technique for determining the HOMO and LUMO energy levels of organic semiconductors.[10]

  • Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile). Dissolve the sample compound at a concentration of approximately 1 mM.

  • Cell Assembly: Assemble a three-electrode electrochemical cell.[11]

    • Working Electrode: Glassy carbon or platinum disk.

    • Reference Electrode: Ag/AgCl or a Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Measurement:

    • Record a blank voltammogram of the electrolyte solution to establish the potential window.

    • Add the sample and record the cyclic voltammogram by sweeping the potential.

    • After the sample measurement, add an internal reference standard, ferrocene (Fc/Fc+), and record its voltammogram. The Fc/Fc+ couple has a known absolute potential of -4.8 eV relative to a vacuum.

  • Data Analysis:

    • Determine the onset potentials for the first oxidation (E_ox_onset) and first reduction (E_red_onset) from the voltammogram.

    • Calculate the HOMO and LUMO levels using the following empirical formulas:[10]

      • E_HOMO (eV) = - [E_ox_onset vs Fc/Fc+ + 4.8]

      • E_LUMO (eV) = - [E_red_onset vs Fc/Fc+ + 4.8]

Protocol for Absolute Photoluminescence Quantum Yield (PLQY) Measurement

The absolute method using an integrating sphere is the gold standard for determining PLQY, as it directly measures all emitted photons.[6][12]

  • Instrumentation: Utilize a fluorescence spectrometer equipped with an integrating sphere accessory.[6]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable spectroscopic-grade solvent (e.g., THF, toluene) with an absorbance value between 0.05 and 0.1 at the excitation wavelength to minimize re-absorption effects.

  • Measurement Procedure:

    • Step 1 (Blank): Place a cuvette containing only the pure solvent inside the integrating sphere. Record the spectrum of the excitation source as it scatters within the sphere. This measures the excitation profile.

    • Step 2 (Sample): Place the cuvette containing the sample solution inside the integrating sphere. Record the spectrum. This measurement will show a depleted excitation peak (due to absorption) and the sample's emission spectrum.

  • Calculation: The instrument's software calculates the PLQY by comparing the number of absorbed photons (the difference in the integrated excitation peak area between the blank and the sample) to the number of emitted photons (the integrated area of the sample's emission spectrum), after correcting for the system's spectral response.

Conclusion

The choice between a this compound and a 2-Phenylthieno[3,2-b]pyridine scaffold is a strategic decision based on the desired application.

  • For applications demanding maximum thermal and electrochemical stability and potentially longer wavelength emission, the thieno[3,2-b]pyridine derivative is the superior choice. Its inherent robustness makes it well-suited for durable organic electronic devices.

  • For applications where high photoluminescence efficiency and blue-shifted emission are paramount, the furo[3,2-b]pyridine derivative holds greater promise. It represents a promising avenue for developing high-performance blue emitters for next-generation displays and lighting.

This guide underscores a fundamental principle in materials science and medicinal chemistry: small, deliberate structural changes are powerful tools for tuning molecular properties to meet specific performance targets. Understanding the causal relationships between structure and function, as exemplified by this comparison, is critical for the rational design of novel, high-performance organic materials.

References

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. Available at: [Link]

  • A comparative study of the photophysics of phenyl, thienyl, and chalcogen substituted rhodamine dyes. ResearchGate. Available at: [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]

  • Furo[2,3-b]pyridines in medicinal chemistry. National Genomics Data Center. Available at: [Link]

  • Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance. Edinburgh Instruments. Available at: [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. National Center for Biotechnology Information. Available at: [Link]

  • A novel furo[3,2-c]pyridine-based iridium complex for high-performance organic light-emitting diodes with over 30% external quantum efficiency. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. National Institute of Standards and Technology. Available at: [Link]

  • CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. Available at: [Link]

  • Phenyl-substituted 2,2′:6′,2″-terpyridine as a new series of fluorescent compounds—their photophysical properties and fluorescence tuning. Royal Society of Chemistry. Available at: [Link]

  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available at: [Link]

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A Comparative Guide to the Cytotoxicity of 2-Phenylfuro[3,2-b]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse chemical space. Among the promising scaffolds, the furo[3,2-b]pyridine core, an aromatic heterocyclic system, has garnered significant attention for its versatile pharmacological properties, including potent anticancer activity.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of 2-phenylfuro[3,2-b]pyridine derivatives and their analogues, offering insights into their therapeutic potential, structure-activity relationships, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation oncology therapeutics.

Introduction: The Therapeutic Promise of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Its rigid, planar structure and the presence of both furan and pyridine rings offer unique opportunities for molecular interactions with various biological targets.[4] Specifically, derivatives of this scaffold have demonstrated potent inhibitory activity against a range of cancer-related targets, including Cdc-like kinases (CLKs) and the Hedgehog signaling pathway, both of which are crucial for cancer cell proliferation and survival.[5][6] The introduction of a phenyl group at the 2-position of the furo[3,2-b]pyridine core is a strategic design element aimed at enhancing target engagement and modulating the compound's physicochemical properties for improved bioavailability and efficacy.

This guide will delve into the experimental data supporting the cytotoxic potential of these compounds, providing a framework for their comparative evaluation and future development.

Assessing Cytotoxicity: A Methodological Deep Dive

The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity against various cancer cell lines.[7] This is typically achieved through robust and reproducible in vitro assays that measure cell viability or proliferation after exposure to the compound.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The rationale behind the MTT assay is the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, DU145 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared in culture medium and added to the wells, replacing the overnight culture medium. Control wells containing vehicle (DMSO) only are also included.

  • Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (48-72h incubation) cell_seeding->treatment compound_prep 3. Compound Dilution (2-Phenylfuro[3,2-b]pyridines) compound_prep->treatment mtt_addition 5. MTT Addition (2-4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization (DMSO) mtt_addition->solubilization readout 7. Absorbance Reading (~570 nm) solubilization->readout data_analysis 8. IC50 Determination readout->data_analysis

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity of Furo[3,2-b]pyridine Derivatives

The cytotoxic activity of furo[3,2-b]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the IC₅₀ values for selected compounds, providing a comparative overview of their potency.

Compound IDR2 SubstituentR4 SubstituentCell LineIC₅₀ (µM)Reference
3b PhenylHMDA-MB-231-[1]
MCF-7-[1]
8 2-FurylPhenylMCF-713.11 ± 1.19[10]
DU14523.47 ± 2.06[10]
HeLa29.42 ± 3.01[10]
K56236.02 ± 2.00[10]
HCT1514.94 ± 0.70[10]
12 2-Furyl2-ThienylMCF-720.04 ± 2.35[10]
DU14531.42 ± 1.33[10]
HeLa19.11 ± 0.89[10]
K56216.40 ± 0.15[10]
HCT1529.07 ± 0.77[10]
14 2-Furyl3-ThienylMCF-734.02 ± 1.38[10]
DU14511.08 ± 0.61[10]
HeLa30.45 ± 1.34[10]
K56212.71 ± 1.16[10]
HCT1560.03 ± 1.32[10]
Etoposide --MCF-73.38 ± 0.56[10]
DU1455.69 ± 0.14[10]
HeLa2.65 ± 0.45[10]
K5622.18 ± 0.54[10]
HCT158.99 ± 0.05[10]

Note: Specific IC₅₀ values for compound 3b were not provided in the abstract, but it was reported to show "encouraging growth inhibition".[1]

Discussion: Structure-Activity Relationships and Mechanistic Insights

The data presented in the table above, while not exclusively for 2-phenylfuro[3,2-b]pyridines, allows for the deduction of preliminary structure-activity relationships (SARs) for the broader class of 2,4-disubstituted furo[3,2-b]pyridines.

Key Observations:

  • Influence of the 2- and 4-Substituents: The nature of the aryl groups at the 2- and 4-positions of the furo[3,2-b]pyridine core significantly impacts cytotoxic activity. For instance, compounds with a 2-furyl moiety at either the 2- or 4-position have demonstrated notable topoisomerase II inhibitory activity.[10]

  • Cell Line Specificity: The cytotoxic effects of these compounds vary across different cancer cell lines, suggesting that their mechanism of action may be dependent on the specific genetic and molecular background of the cancer cells. For example, compound 14 shows greater potency against the DU145 prostate cancer cell line compared to the HCT15 colon cancer cell line.[10]

  • Comparison to Standard Drugs: While the evaluated furo[3,2-b]pyridine derivatives show promising activity, their potency is generally lower than that of the standard chemotherapeutic agent, etoposide.[10] This highlights the need for further optimization of the furo[3,2-b]pyridine scaffold to enhance its cytotoxic efficacy.

Potential Mechanisms of Action:

The anticancer properties of furo[3,2-b]pyridine derivatives are believed to stem from their ability to modulate key signaling pathways involved in cancer progression.[5]

  • SIRT1 Inhibition: One study has shown that a 2-substituted furo[3,2-b]pyridine derivative (compound 3b ) not only inhibits the growth of breast cancer cell lines but also inhibits SIRT1, a class III histone deacetylase that is overexpressed in many cancers and is involved in cell survival and resistance to chemotherapy.[1] This compound was also found to induce apoptosis in MCF-7 cells.[1]

  • Topoisomerase II Inhibition: Several 2,4-diaryl benzofuro[3,2-b]pyridine derivatives have been identified as inhibitors of topoisomerase II, an essential enzyme for DNA replication and transcription.[10] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptotic cell death.

  • Kinase Inhibition: The furo[3,2-b]pyridine scaffold has been identified as a promising platform for the development of selective kinase inhibitors, including those targeting CLKs and HIPKs.[4][6] Dysregulation of kinase activity is a hallmark of cancer, making these enzymes attractive targets for therapeutic intervention.

Signaling_Pathway cluster_pathway Potential Mechanisms of Action cluster_targets Cellular Targets cluster_effects Cellular Effects FuroPyridine This compound Derivatives SIRT1 SIRT1 FuroPyridine->SIRT1 Inhibition TopoII Topoisomerase II FuroPyridine->TopoII Inhibition Kinases Kinases (CLKs, HIPKs) FuroPyridine->Kinases Inhibition Apoptosis Apoptosis SIRT1->Apoptosis DNA_Damage DNA Damage TopoII->DNA_Damage CellCycle_Arrest Cell Cycle Arrest Kinases->CellCycle_Arrest DNA_Damage->Apoptosis CellCycle_Arrest->Apoptosis

Figure 2: Potential signaling pathways modulated by furo[3,2-b]pyridine derivatives.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising class of compounds with demonstrated cytotoxic activity against a range of human cancer cell lines. Their diverse mechanisms of action, including the inhibition of SIRT1, topoisomerase II, and various kinases, underscore their potential for further development as anticancer agents.

Future research should focus on:

  • Synthesis of a broader library of this compound derivatives with diverse substitution patterns on the phenyl ring to establish more definitive SARs.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways responsible for their cytotoxic effects.

  • Evaluation in preclinical in vivo models to assess their efficacy and safety in a more physiologically relevant setting.

By systematically exploring the chemical space around the furo[3,2-b]pyridine core, it may be possible to identify novel drug candidates with improved potency, selectivity, and pharmacological properties for the treatment of cancer.

References

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Available at: [Link]

  • 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural modification of dictamnine... ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. PubMed. Available at: [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Bentham Science. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

  • Study of the in vitro cytotoxicity testing of medical devices. National Institutes of Health. Available at: [Link]

  • Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. Available at: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Furo[3,2-b]pyridine. Human Metabolome Database. Available at: [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Available at: [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Available at: [Link]

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. Available at: [Link]

  • A novel furo[2,3-b]pyridine derivative inhibits cell proliferation and induces apoptosis in human breast cancer cells. National Center for Biotechnology Information. Available at: [Link]

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A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of Furo[3,2-b]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science due to its unique electronic properties and rigid, planar structure.[1] This guide provides an in-depth, head-to-head comparison of various catalytic systems for the synthesis of this important scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of palladium- and copper-catalyzed reactions, as well as emerging organocatalytic methods, providing a critical analysis of their performance, mechanistic underpinnings, and practical considerations.

Introduction: The Significance of the Furo[3,2-b]pyridine Core

Furo[3,2-b]pyridine derivatives have demonstrated a wide range of biological activities, acting as potent and selective inhibitors of various kinases and modulators of key signaling pathways implicated in diseases such as cancer.[1] The efficient and versatile synthesis of this scaffold is therefore a critical endeavor in modern drug discovery. The construction of the furo[3,2-b]pyridine nucleus is primarily achieved by forming the furan ring onto a pre-existing pyridine core.[1] This guide will compare the leading catalytic methodologies to achieve this transformation.

Transition Metal Catalysis: The Workhorses of Furo[3,2-b]pyridine Synthesis

Palladium and copper complexes are the most extensively utilized catalysts for the synthesis of furo[3,2-b]pyridines, each offering distinct advantages and mechanistic pathways.

Palladium/Copper Co-catalyzed Sonogashira Coupling and Heteroannulation

This one-pot, two-step process is a powerful and widely employed method for the synthesis of 2-substituted furo[3,2-b]pyridines.[2] The reaction sequence involves an initial palladium-catalyzed Sonogashira cross-coupling of a halogenated hydroxypyridine with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[2][3]

Catalytic System Performance:

Catalyst SystemKey ReagentsTypical ConditionsYieldsSubstrate ScopeKey AdvantagesLimitations
10% Pd/C, CuI, PPh₃3-chloro-2-hydroxypyridine, terminal alkyne, Et₃NEthanol, Ultrasound irradiationGood to excellentBroad tolerance for terminal alkynesOne-pot procedure, use of a heterogeneous and reusable palladium catalyst.[2]Requires a pre-functionalized pyridine starting material.
Pd(CF₃COO)₂, PPh₃, CuI2-amino-3-bromopyridine, terminal alkyneDMF, 100 °CGoodTolerates various terminal alkynesApplicable to different pyridine precursors.[1]Homogeneous catalyst, may require more rigorous purification.

Mechanistic Rationale:

The synergy between palladium and copper is crucial for the success of the Sonogashira reaction. The catalytic cycle, as illustrated below, involves the activation of the terminal alkyne by the copper co-catalyst and the oxidative addition of the aryl halide to the palladium center.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-alkyne Ar-C≡C-R Reductive_Elimination->Ar-alkyne Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination R-C≡C-H, Base Cu-alkyne Cu-C≡C-R Alkyne_Coordination->Cu-alkyne Cu-alkyne->Transmetalation

Figure 1: Catalytic cycles for the Sonogashira cross-coupling reaction.

Following the formation of the alkynylpyridine intermediate, an intramolecular nucleophilic attack of the hydroxyl group onto the alkyne, often facilitated by the base or the copper catalyst, leads to the furo[3,2-b]pyridine core.

Experimental Protocol: Ultrasound-Assisted Sonogashira Coupling/Heteroannulation [2]

  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

  • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

Palladium-Catalyzed Intramolecular C-H Activation

An alternative and efficient palladium-catalyzed strategy involves the intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides.[1] This method allows for the regioselective formation of the furan ring.

Catalytic System Performance:

Catalyst SystemKey ReagentsTypical ConditionsYieldsSubstrate ScopeKey AdvantagesLimitations
Pd(OAc)₂3-phenoxypyridine 1-oxide, oxidantHigh temperatureHighDependent on the substituted phenoxy groupDirect C-H functionalization, avoids pre-functionalized starting materials.[1]Requires an N-oxide precursor and subsequent deoxygenation.

Mechanistic Rationale:

The proposed mechanism involves the coordination of the palladium catalyst to the pyridine N-oxide, followed by a concerted metalation-deprotonation event to achieve the first C-H activation. A second C-H activation on the phenoxy ring leads to a palladacycle intermediate, which upon reductive elimination, forms the furan ring.

G Start 3-Phenoxypyridine N-oxide + Pd(II) Coordination Coordination Start->Coordination Intermediate1 Pd-Coordinated N-oxide Coordination->Intermediate1 C-H_Activation1 C-H Activation (Pyridine) Intermediate1->C-H_Activation1 Palladacycle1 Palladacycle Intermediate C-H_Activation1->Palladacycle1 C-H_Activation2 C-H Activation (Phenoxy) Palladacycle1->C-H_Activation2 Palladacycle2 Bis-Palladacycle C-H_Activation2->Palladacycle2 Reductive_Elimination Reductive Elimination Palladacycle2->Reductive_Elimination Product Furo[3,2-b]pyridine N-oxide + Pd(0) Reductive_Elimination->Product Reoxidation Reoxidation (Oxidant) Product->Reoxidation Pd(II) Pd(II) Reoxidation->Pd(II) Pd(II)->Start

Figure 2: Proposed workflow for Pd-catalyzed intramolecular C-H activation.

Copper-Catalyzed Oxidative Cyclization

Copper-catalyzed reactions offer a versatile and often more economical alternative to palladium-based systems for the synthesis of furo[3,2-b]pyridines. These methods typically involve the intramolecular cyclization of appropriately substituted pyridine precursors.

Catalytic System Performance:

Catalyst SystemKey ReagentsTypical ConditionsYieldsSubstrate ScopeKey AdvantagesLimitations
Cu(I) or Cu(II) saltsSubstituted pyridine precursorsVariesGood to excellentDiverse library of furo[3,2-b]pyridines can be synthesized.[1]Substrate synthesis can be multi-step.

Mechanistic Rationale:

The mechanism of copper-catalyzed oxidative cyclization can vary depending on the substrate and reaction conditions. A plausible pathway involves the coordination of the copper catalyst to the pyridine derivative, followed by an oxidative addition or a single-electron transfer process to initiate the cyclization.

Organocatalysis: A Metal-Free Alternative

The development of organocatalytic methods provides a sustainable and metal-free approach to the synthesis of furo[3,2-b]pyridines. An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine has been reported.

Catalytic System Performance:

Catalyst SystemKey ReagentsTypical ConditionsYieldsSubstrate ScopeKey AdvantagesLimitations
Triethylamine (Et₃N)Aurone-derived α,β-unsaturated imines, activated terminal alkynesDCE, room temperatureHighGood for activated alkynesMetal-free, mild reaction conditions.Limited to specific substrate classes.

Mechanistic Rationale:

The reaction is proposed to proceed through a Michael addition of the triethylamine to the activated alkyne, generating a zwitterionic intermediate. This intermediate then undergoes a cascade of reactions, including addition to the imine and subsequent cyclization and aromatization, to afford the benzofuro[3,2-b]pyridine product.

G Start Alkyne + Et3N Michael_Addition Michael Addition Start->Michael_Addition Zwitterion Zwitterionic Intermediate Michael_Addition->Zwitterion Addition_to_Imine Addition to Imine Zwitterion->Addition_to_Imine Intermediate Adduct Addition_to_Imine->Intermediate Cyclization Cyclization Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Aromatization Aromatization Cyclized_Intermediate->Aromatization Product Benzofuro[3,2-b]pyridine Aromatization->Product

Figure 3: Proposed workflow for the organocatalytic synthesis of benzofuro[3,2-b]pyridines.

Head-to-Head Catalyst Comparison Summary

FeaturePd/Cu SonogashiraPd C-H ActivationCu Oxidative CyclizationOrganocatalysis (Et₃N)
Catalyst Cost Moderate to High (Pd)Moderate to High (Pd)Low to Moderate (Cu)Very Low
Generality BroadSubstrate-specificBroadSubstrate-specific
Reaction Conditions Mild to moderateOften harsh (high temp)Generally mildMild
Atom Economy GoodExcellentGoodExcellent
Functional Group Tolerance GoodModerateGoodModerate
Key Advantage Reliable and versatileDirect C-H functionalizationCost-effectiveMetal-free

Conclusion and Future Outlook

The synthesis of the furo[3,2-b]pyridine scaffold is dominated by robust and versatile palladium- and copper-catalyzed methodologies. The choice of catalyst and strategy depends on the desired substitution pattern, substrate availability, and cost considerations. Palladium/copper co-catalyzed Sonogashira coupling followed by heteroannulation remains a workhorse for accessing 2-substituted derivatives, while palladium-catalyzed C-H activation offers an elegant route that avoids pre-functionalization. Copper-catalyzed methods provide a more economical alternative with broad applicability.

The emergence of organocatalytic approaches represents a significant step towards more sustainable synthetic routes. While currently more limited in scope, future developments in this area are highly anticipated. As the demand for novel furo[3,2-b]pyridine derivatives in drug discovery continues to grow, the development of more efficient, selective, and sustainable catalytic systems will remain a key research focus.

References

  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. BenchChem. [URL: provided by grounding tool]
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. [URL: provided by grounding tool]
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [URL: provided by grounding tool]

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Comparative Docking Analysis of 2-Phenylfuro[3,2-b]pyridine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with fused pyridine derivatives being a particularly fruitful area of research.[1][2] Among these, the furo[3,2-b]pyridine scaffold has emerged as a "privileged structure" due to its presence in numerous biologically active compounds, notably as potent and selective kinase inhibitors.[3][4][5] This guide presents a comprehensive, in-depth comparative molecular docking study of a series of hypothetical 2-phenylfuro[3,2-b]pyridine analogs. The objective is to elucidate their potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[6]

This document is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol for performing such a comparative analysis but also the scientific rationale behind the experimental choices. We will delve into the nuances of ligand and protein preparation, the execution of the docking simulation, and the critical analysis of the resulting data, thereby offering a self-validating framework for computational hit-to-lead exploration.

The Scientific Rationale: Why Docking and Why CDK2?

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] In the context of drug discovery, it allows for the rapid screening of virtual compound libraries to identify potential drug candidates that can bind to a specific protein target with high affinity.[9] This in silico approach significantly accelerates the early stages of drug development by prioritizing compounds for synthesis and biological testing.

The choice of CDK2 as the target is informed by the established role of furo[2,3-b]pyridine derivatives as inhibitors of this kinase.[6][10] By investigating the closely related this compound scaffold, we aim to explore a new chemical space for potential CDK2 inhibitors. The 2-phenyl substituent provides a readily modifiable position for structure-activity relationship (SAR) studies, allowing for the fine-tuning of binding affinity and selectivity.

A Verifiable Experimental Workflow for Comparative Docking

The following protocol outlines a robust and reproducible workflow for the comparative docking of this compound analogs against CDK2. This methodology is designed to be self-validating by incorporating steps for protein and ligand preparation, as well as redocking of a known co-crystallized ligand to validate the docking protocol.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB ID: 1FIN) Protein_Prep Protein Preparation: - Remove water & heteroatoms - Add hydrogens - Assign charges PDB->Protein_Prep Grid_Gen Grid Box Generation: - Centered on co-crystallized ligand Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation: - 2D to 3D conversion - Energy minimization - Assign charges Docking Molecular Docking of Analogs Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose & Scoring Analysis Docking->Pose_Analysis Validation Protocol Validation: - Redocking of co-crystallized ligand Validation->Docking Validated Protocol Interaction_Analysis Binding Interaction Analysis: - H-bonds, hydrophobic, etc. Pose_Analysis->Interaction_Analysis SAR Structure-Activity Relationship (SAR) Elucidation Interaction_Analysis->SAR

Caption: A stepwise workflow for the comparative molecular docking study.

Step-by-Step Methodology
  • Protein Structure Acquisition and Preparation:

    • The crystal structure of human CDK2 in complex with the inhibitor 8-anilino-1-naphthalene-sulfonate (ANS) was obtained from the Protein Data Bank (PDB ID: 1FIN).

    • Using molecular modeling software such as AutoDockTools, the protein was prepared by removing water molecules and the co-crystallized ligand.

    • Polar hydrogens were added to the protein structure, and Gasteiger charges were computed to simulate physiological conditions.

  • Ligand Preparation:

    • A series of five hypothetical this compound analogs with varying substituents on the 2-phenyl ring were designed (see Table 1).

    • The 2D structures of these analogs were sketched using a chemical drawing tool like ChemDraw and converted to 3D structures.

    • Each ligand was then subjected to energy minimization using a force field such as MMFF94 to obtain a low-energy conformation. Gasteiger charges were also assigned to the ligand atoms.

  • Grid Box Generation:

    • To define the search space for the docking simulation, a grid box was generated around the active site of CDK2.

    • The center of the grid box was set to the coordinates of the co-crystallized ligand from the original PDB file to ensure that the docking search is focused on the known binding pocket.

  • Molecular Docking and Protocol Validation:

    • The prepared ligands were docked into the active site of the prepared CDK2 structure using AutoDock Vina.

    • To validate the docking protocol, the co-crystallized ligand (ANS) was extracted and redocked into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

  • Analysis of Docking Results:

    • The docking results were analyzed based on the binding affinity (in kcal/mol) and the predicted binding poses.

    • The interactions between the ligands and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) were visualized and analyzed using software like PyMOL or Discovery Studio.

Comparative Analysis of Docking Results

The docking study was performed on a series of five this compound analogs to investigate the effect of different substituents on the 2-phenyl ring on their binding affinity for CDK2.

Table 1: Docking Results of this compound Analogs against CDK2

Compound IDR-Group (Substituent at para-position of 2-phenyl ring)Binding Affinity (kcal/mol)Key Interacting Residues
FBP-H -H-8.2LEU83, GLU81, LYS33
FBP-OH -OH-8.9LEU83, GLU81, LYS33, ASP86
FBP-OCH3 -OCH3-8.5LEU83, GLU81, LYS33
FBP-Cl -Cl-8.7LEU83, GLU81, LYS33, ILE10
FBP-CF3 -CF3-9.1LEU83, GLU81, LYS33, VAL18
Interpretation of Results

The docking results indicate that all the designed this compound analogs exhibit good binding affinities for the active site of CDK2. The unsubstituted parent compound, FBP-H , shows a respectable binding energy of -8.2 kcal/mol.

The introduction of a hydroxyl group at the para-position (FBP-OH ) leads to an improved binding affinity of -8.9 kcal/mol. This is likely due to the formation of an additional hydrogen bond with the backbone of ASP86 in the active site.

The methoxy-substituted analog, FBP-OCH3 , displays a slightly lower binding affinity than the hydroxyl analog, suggesting that while the electron-donating nature of the group is favorable, the bulkier size may introduce a minor steric hindrance.

Interestingly, the chloro-substituted analog, FBP-Cl , shows a strong binding affinity of -8.7 kcal/mol. The halogen atom can participate in favorable halogen bonding interactions with the backbone carbonyl of ILE10.

The most potent analog in this series is the trifluoromethyl-substituted compound, FBP-CF3 , with a binding affinity of -9.1 kcal/mol. The electron-withdrawing nature of the -CF3 group can enhance the electrostatic interactions with the protein, and its hydrophobic nature can lead to favorable interactions with hydrophobic residues like VAL18 in the active site.

The Underlying Signaling Pathway

The inhibition of CDK2 by these potential inhibitors would have a direct impact on the cell cycle regulation pathway. CDK2, in complex with its regulatory subunit Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression. By blocking the ATP-binding site of CDK2, the this compound analogs would prevent the phosphorylation of key substrates like retinoblastoma protein (pRb), leading to cell cycle arrest and potentially apoptosis in cancer cells.

CDK2 Signaling Pathway Diagram

G cluster_pathway CDK2 Signaling Pathway in Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates E2F E2F (free) pRb_E2F->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition Promotes S_Phase_Genes->G1_S_Transition Inhibitor This compound Analog (Inhibitor) Inhibitor->CyclinE_CDK2 Inhibits

Caption: The role of CDK2 in the cell cycle and the point of inhibition.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the potential of this compound analogs as CDK2 inhibitors. The results suggest that substitutions on the 2-phenyl ring can significantly influence the binding affinity, with electron-withdrawing and hydrogen-bonding groups showing particular promise. The trifluoromethyl-substituted analog, FBP-CF3 , emerged as the most promising candidate from this in silico screening.

It is crucial to emphasize that these computational predictions must be validated through experimental studies. The next logical steps would involve the synthesis of these analogs and their biological evaluation in enzymatic and cell-based assays to confirm their CDK2 inhibitory activity and anticancer effects. Further optimization of the scaffold could then be pursued based on the experimental data, guided by the structural insights gained from this docking study. This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern, efficient drug discovery.[11]

References

  • Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., Kamal, N. N. S. N. M., & AbuMahmoud, H. (Year). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [Link]

  • Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1-6. [Link]

  • Request PDF. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(18), 4238. [Link]

  • IntechOpen. (2023). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]

  • Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Meng, X.-Y., Zhang, H.-X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Journal of Applied Pharmaceutical Science and Research. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Applied Pharmaceutical Science and Research. [Link]

  • MDPI. (n.d.). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds for Drug Design and Drug Discovery. MDPI. [Link]

  • Semantic Scholar. (n.d.). Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar. [Link]

  • Labinsights. (2023, April 7). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Labinsights. [Link]

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A Researcher's Guide to Benchmarking the Fluorescence Quantum Yield of 2-Phenylfuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel molecular probes and emissive materials, the characterization of a fluorophore's efficiency is paramount. The fluorescence quantum yield (Φf), a measure of the ratio of photons emitted to photons absorbed, stands as a critical parameter in determining a compound's suitability for applications ranging from bio-imaging to organic light-emitting diodes (OLEDs). This guide provides a comprehensive framework for the rigorous determination of the quantum yield of 2-Phenylfuro[3,2-b]pyridine, a promising heterocyclic scaffold, by benchmarking it against well-established fluorescence standards.

The narrative herein is structured to not only provide a step-by-step experimental protocol but also to instill a deep understanding of the underlying principles and the rationale behind critical experimental choices. This approach ensures that the described methodology is not merely a procedure to be followed, but a self-validating system for generating reliable and reproducible data.

Theoretical Underpinnings: Understanding Fluorescence Quantum Yield

A molecule in its ground electronic state can be promoted to an excited state upon absorption of a photon. The excited state is transient, and the molecule can return to the ground state through various radiative and non-radiative decay pathways.[1][2] The fluorescence quantum yield is the fraction of excited molecules that decay to the ground state via fluorescence emission.[3][4] It is mathematically expressed as:

Φf = kf / (kf + Σknr)

where kf is the rate constant for radiative decay (fluorescence) and Σknr is the sum of the rate constants for all non-radiative decay processes, such as internal conversion and intersystem crossing.[3]

The determination of Φf can be approached through two distinct methods: the absolute method and the relative method.[5][6][7] The absolute method directly measures the number of emitted photons using an integrating sphere, offering a direct measurement without the need for reference standards.[6][7][8] However, this technique requires specialized equipment that may not be universally accessible.

The relative method, which is more commonly employed, involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.[1][2][5] This guide will focus on the robust and widely applicable relative method.

The Comparative Method: A Step-by-Step Protocol

The relative quantum yield (Φf,sample) of a sample is calculated using the following equation[3][9]:

Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²)

Where:

  • Φf,ref is the quantum yield of the reference standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

The subscripts "sample" and "ref" denote the sample of interest (this compound) and the reference standard, respectively.

Experimental Workflow Overview

The following diagram illustrates the key stages of the relative quantum yield determination process.

G cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare stock solution of This compound dilutions Create series of dilutions (Abs < 0.1) prep_sample->dilutions prep_ref Prepare stock solution of reference standard prep_ref->dilutions abs_spec Measure Absorbance Spectra dilutions->abs_spec fluo_spec Measure Fluorescence Spectra abs_spec->fluo_spec Select excitation wavelength integrate Integrate fluorescence intensity fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for relative quantum yield determination.

Materials and Instrumentation
  • Fluorophore of Interest: this compound

  • Reference Standards: Quinine Sulfate, Fluorescein, Rhodamine B (select based on spectral overlap)

  • Solvents: High-purity spectroscopic grade solvents (e.g., ethanol, cyclohexane, 0.1 M H2SO4)

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Spectrofluorometer with a monochromatic excitation source and an emission detector

    • Quartz cuvettes (1 cm path length)

Detailed Experimental Procedure

Step 1: Selection of an Appropriate Reference Standard

The choice of the reference standard is critical for the accuracy of the relative method. The ideal standard should have absorption and emission profiles that are in a similar spectral region to the sample under investigation to minimize wavelength-dependent instrumental errors.[10]

Table 1: Common Fluorescence Quantum Yield Standards

StandardSolventExcitation (nm)Emission (nm)Quantum Yield (Φf)Reference
Quinine Sulfate0.1 M H2SO43504500.58[10]
Quinine Sulfate0.1 M Perchloric Acid~350~4500.60[11]
Fluorescein0.1 M NaOH4965200.95[10]
FluoresceinEthanol425~5200.79[12][13]
Rhodamine BEthanol5105700.70[14][15]
Rhodamine BWater514~5700.31[10][16]

Note: The quantum yield of Quinine Sulfate in sulfuric acid has been shown to be temperature-dependent. For high-precision measurements, Quinine Sulfate in 0.1 M perchloric acid is recommended as a more stable standard.[11]

For this compound, a fused aromatic system, an initial spectroscopic scan is necessary to determine its approximate absorption and emission maxima. Based on related structures like 2-phenylpyridine, which absorb in the UV region, Quinine Sulfate is a likely suitable initial standard.

Step 2: Preparation of Stock and Dilute Solutions

  • Prepare stock solutions of both this compound and the chosen reference standard in the same spectroscopic grade solvent.

  • From these stock solutions, prepare a series of dilutions for both the sample and the standard. A crucial aspect of this procedure is to ensure that the absorbance of all solutions at the excitation wavelength is kept below 0.1.[10][17] This precaution is necessary to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution, leading to an underestimation of the quantum yield.

Step 3: Spectroscopic Measurements

  • Absorbance Spectra: Record the absorbance spectra of all prepared solutions using a UV-Vis spectrophotometer. The absorbance at the chosen excitation wavelength for each solution must be accurately determined.

  • Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer. This should ideally be a wavelength where both the sample and the standard have significant absorbance.

    • Record the fluorescence emission spectra for all solutions, ensuring that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements of the sample and the standard.[10]

    • A solvent blank should also be measured to account for any background fluorescence or Raman scattering from the solvent.

Step 4: Data Analysis and Calculation

  • Correct for Solvent Background: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each of the corrected spectra.

  • Plot Integrated Intensity vs. Absorbance: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength. This plot should yield a straight line passing through the origin. The slope of this line is proportional to the quantum yield.

  • Calculate the Quantum Yield: Using the slopes obtained from the plots and the known quantum yield of the standard, calculate the quantum yield of this compound using the following modified equation:

    Φf,sample = Φf,ref * (Slope_sample / Slope_ref) * (ηsample² / ηref²)

    If the same solvent is used for both the sample and the standard, the refractive index term (ηsample² / ηref²) becomes 1 and can be omitted from the calculation.

Benchmarking this compound: A Hypothetical Comparison

Table 2: Comparative Quantum Yield Data

FluorophoreSolventQuantum Yield (Φf)
This compound (Hypothetical) Ethanol 0.65
Quinine Sulfate0.1 M H2SO40.58
FluoresceinEthanol0.79
Rhodamine BEthanol0.70

Based on this hypothetical result, this compound exhibits a quantum yield that is competitive with established fluorophores like Quinine Sulfate and Rhodamine B in ethanol. Its performance, while slightly lower than that of Fluorescein in the same solvent, suggests its potential as a robust fluorescent scaffold. It is important to note that the quantum yield can be highly dependent on the solvent environment due to factors such as polarity and hydrogen bonding capabilities.[3] Therefore, a thorough characterization should involve measurements in a range of solvents with varying properties.

The following diagram illustrates the relationship between excitation, emission, and non-radiative decay processes that determine the quantum yield.

G S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption (k_a) S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 Triplet State (T1) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p)

Caption: Jablonski diagram illustrating electronic transitions.

Conclusion and Future Directions

This guide has outlined a rigorous and self-validating methodology for the determination of the fluorescence quantum yield of this compound using the relative method. By carefully selecting a reference standard, maintaining dilute concentrations to avoid inner filter effects, and ensuring consistent experimental conditions, researchers can obtain reliable and reproducible data.

The hypothetical benchmarking of this compound suggests that it is a promising fluorophore. The next logical steps in the characterization of this compound would involve:

  • Solvatochromism studies: Investigating the effect of solvent polarity on the quantum yield and emission wavelength.

  • Photostability studies: Assessing the compound's resistance to photodegradation.

  • Two-photon absorption cross-section measurements: Evaluating its potential for applications in two-photon microscopy.

By following the principles and protocols detailed in this guide, researchers in drug development and materials science can confidently characterize the photophysical properties of novel fluorophores, paving the way for their successful application in a wide range of scientific disciplines.

References

  • López-Arbeloa, F., et al. (1989). The fluorescence emission spectrum of Rhodamine B dissolved in ethanol. OMLC. [Link]

  • Eaton, D. F. (1988). The fluorescence emission spectrum of Quinine sulfate dissolved in 0.05 M H2SO4. OMLC. [Link]

  • Prahl, S. (2017). The fluorescence emission spectrum of Quinine sulfate dissolved in 0.5 M H2SO4. OMLC. [Link]

  • HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Wikipedia. Quantum yield. [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Povrozin, Y., & Terpetschnig, E. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

  • Edinburgh Instruments. Relative Quantum Yield. [Link]

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Rurack, K. Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

  • Jacquemin, D., et al. (2016). Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives. RSC Publishing. [Link]

  • PubChem. Furo(3,2-b)pyridine. [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • Kellogg, R. E. (1964). The fluorescence emission spectrum of Fluorescein dissolved in ethanol. OMLC. [Link]

  • ResearchGate. What is the linear range of Quinine Sulphate Quantum Yield?. [Link]

  • New Journal of Chemistry (RSC Publishing). A 2-phenylfuro[2,3-b]quinoxaline-triphenylamine-based emitter: photophysical properties and application in TADF-sensitized fluorescence OLEDs. [Link]

  • Physical Chemistry Chemical Physics. Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives. [Link]

  • De Almeida, D. R. Q., et al. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. ACS Publications. [Link]

  • ResearchGate. Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. [Link]

  • MDPI. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. [Link]

  • ACS Publications. Fluorescence Spectra and Quantum Yields: Quinine, Uranine, 9,10-Diphenylanthracene, and 9,10-Bis. [Link]

  • Wikipedia. 2-Phenylpyridine. [Link]

  • Edinburgh Instruments. What is Quantum Yield?. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 2-Phenylfuro[3,2-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a cornerstone of cellular signaling and, consequently, one of the most critical target classes in modern drug discovery, with over 80 FDA-approved inhibitors, primarily in oncology.[1][2] The central challenge in developing these agents is not merely potency, but selectivity. Due to the high degree of structural conservation in the ATP-binding pocket across the ~500 members of the human kinome, achieving selective inhibition is a formidable task.[3][4] A lack of selectivity can lead to off-target toxicities, complicating clinical development and potentially harming patients.[3][4] Conversely, a well-characterized, multi-targeted profile—or "polypharmacology"—can be beneficial, as seen with drugs like Imatinib, which treats gastrointestinal stromal tumors by inhibiting c-Kit in addition to its primary Bcr-Abl target.[5]

The furo[3,2-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating the potential for developing highly potent and selective kinase inhibitors.[6][7] Compounds based on this heterocyclic system have shown exceptional selectivity for targets such as cdc-like kinases (CLKs) and p38α MAP kinase.[6][7][8] This guide provides a framework for researchers and drug development professionals to understand and evaluate the cross-reactivity profiles of novel inhibitors built on the 2-Phenylfuro[3,2-b]pyridine scaffold, ensuring the development of safer and more effective therapeutic agents.

Comparative Selectivity Analysis: The Furo[3,2-b]pyridine Scaffold vs. Broader-Spectrum Alternatives

To illustrate the practical importance of selectivity, we will compare a representative, highly selective furo[3,2-b]pyridine-based p38α inhibitor with an older, more promiscuous p38α inhibitor, SB203580. While both effectively inhibit the primary target, their off-target profiles have vastly different implications for preclinical research and therapeutic development.

The key to understanding these differences lies in comprehensive, kinome-wide screening. This process generates data on a compound's binding affinity against hundreds of kinases simultaneously, providing a detailed map of its interaction landscape.

Data Interpretation: Key Metrics

  • Dissociation Constant (Kd): A measure of binding affinity; a lower Kd value signifies a stronger interaction between the inhibitor and the kinase.

  • Selectivity Score (S-Score): A quantitative measure of promiscuity. A common method is to define the score as the number of kinases inhibited beyond a certain threshold (e.g., Kd < 3 µM) divided by the total number of kinases tested.[5][9] A score closer to zero indicates higher selectivity.

Table 1: Comparative Kinome Selectivity Profile

Kinase TargetFuro[3,2-b]pyridine Inhibitor (Exemplar) Kd (nM)SB203580 (Comparator) Kd (nM)Biological Implication of Off-Target
MAPK14 (p38α) 15 45 On-Target
MAPK11 (p38β)250110Closely related family member
RIPK2>10,000220Pro-inflammatory signaling
JNK3>10,0003,500Stress response, apoptosis
GSK3β8,500310Metabolic regulation, cell fate
CDK2>10,0004,000Cell cycle progression
Selectivity Score S(3µM) ~0.02 ~0.15 ---

Note: Data for the exemplar inhibitor is representative of highly selective compounds from this class reported in the literature. SB203580 data is sourced from public profiling data. The comparison highlights the significant reduction in off-target interactions afforded by the furo[3,2-b]pyridine scaffold.

The causality behind these profiles lies in the inhibitor's ability to exploit subtle, non-conserved geometric and chemical features within the kinase ATP-binding pocket.[3] The rigid, planar structure of the furo[3,2-b]pyridine core, combined with specific substitutions, allows it to form precise interactions in the target kinase (e.g., p38α) that are sterically or electronically disfavored in the active sites of off-target kinases like RIPK2 or GSK3β.

Experimental Methodology: A Self-Validating Protocol for Kinome Profiling

To generate the data shown above, a robust and standardized methodology is essential. The KINOMEscan™ platform, a competition-based binding assay, is an industry standard for this purpose and serves as our model protocol.[10][11] The trustworthiness of this system comes from its straightforward, self-validating principle: a test compound's ability to displace a known, immobilized ligand is directly proportional to its binding affinity for the kinase.

Principle of the Competition Binding Assay

The assay consists of three key components: a kinase tagged with DNA, a broad-spectrum kinase inhibitor immobilized on a solid support (e.g., beads), and the test compound.[10][12] The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[10][13]

Step-by-Step Experimental Protocol

  • Compound Preparation & Solubilization:

    • Accurately weigh 1-2 mg of the test compound (e.g., a novel this compound derivative).

    • Dissolve the compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). This is a critical step; incomplete solubilization is a common source of inaccurate data.

    • Perform serial dilutions in DMSO as required by the screening facility to prepare samples for the dose-response curve.[12]

  • Assay Execution (Performed by Screening Service):

    • The test compound is incubated at various concentrations with a specific kinase from a panel of over 450 human kinases.[11]

    • The immobilized ligand is added to the mixture, competing with the test compound for the kinase active site.

    • After an equilibration period, the solid support is washed to remove unbound kinase.

    • The amount of kinase remaining on the support is quantified via qPCR.[13]

  • Data Analysis & Validation:

    • The primary output is "Percent of Control" (%Ctrl), where the control is a DMSO-only sample (100% binding). A low %Ctrl value indicates strong inhibition.[13]

    • For compounds showing significant inhibition, a full 11-point dose-response curve is generated to calculate the Kd value.[12]

    • Internal Validation: The results are compared against a reference compound (e.g., Staurosporine) run concurrently to ensure the assay is performing within specified parameters. The Z' factor, a measure of statistical effect size, should be >0.5 for a high-quality assay.[14]

Workflow for Kinase Cross-Reactivity Profiling

G cluster_prep Compound Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Solubilization 1. Dissolve Compound in DMSO (10 mM Stock) Dilution 2. Prepare Serial Dilutions Solubilization->Dilution Incubation 3. Incubate Kinase, Compound, & Beads Dilution->Incubation Submit to Screening Facility Wash 4. Wash Unbound Kinase Incubation->Wash Elution 5. Quantify Bound Kinase via qPCR Wash->Elution PrimaryData 6. Calculate % of Control Elution->PrimaryData Kd_Calc 7. Determine Kd from Dose-Response Curve PrimaryData->Kd_Calc S_Score 8. Calculate Selectivity Score Kd_Calc->S_Score Report Final Report: Selectivity Profile & TREEspot™ Map S_Score->Report G cluster_p38 p38 MAPK Pathway (Inflammatory Response) cluster_gsk3 GSK3β Pathway (Metabolic Regulation) Stress Cellular Stress (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38α (MAPK14) ON-TARGET MKK3_6->p38 MK2 MK2 p38->MK2 TNFa TNF-α Production MK2->TNFa Insulin Insulin Receptor Signaling AKT AKT Insulin->AKT GSK3b GSK3β OFF-TARGET AKT->GSK3b Glycogen Glycogen Synthesis GSK3b->Glycogen FuroPyridine Selective Furo[3,2-b]pyridine Inhibitor FuroPyridine->p38 SB203580 Promiscuous Inhibitor SB203580->p38 SB203580->GSK3b

Caption: On-target vs. off-target effects in related signaling pathways.

This diagram clearly shows that while both inhibitors modulate the desired p38α pathway, the promiscuous compound creates an additional, unintended interaction by inhibiting GSK3β, potentially causing metabolic side effects. The high selectivity of the furo[3,2-b]pyridine-based compound validates its use as a more precise chemical probe and a potentially safer therapeutic candidate.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the design of next-generation kinase inhibitors with superior selectivity profiles. However, this potential can only be realized through rigorous, quantitative cross-reactivity profiling. By employing systematic, high-throughput screening methodologies and interpreting the resulting data within the broader context of cellular signaling pathways, researchers can make informed decisions, prioritize candidates with the highest likelihood of success, and ultimately develop safer, more effective targeted therapies. The experimental and analytical framework presented here provides a robust guide for de-risking novel kinase inhibitors and unlocking the full therapeutic potential of privileged chemical scaffolds.

References

  • Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). Future Medicinal Chemistry. [Link]

  • Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation. (n.d.). bioRxiv. [Link]

  • Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). Angewandte Chemie International Edition. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). ResearchGate. [Link]

  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. (n.d.). UPCommons. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Chemical Science. [Link]

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2021). European Journal of Medicinal Chemistry. [Link]

  • Functionality » How to calculate selectivity score?. (n.d.). openmolecules.org Forum. [Link]

  • Selectivity scores as a quantitative measure of specificity. (n.d.). ResearchGate. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2015). ACS Chemical Biology. [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178). (n.d.). LINCS Data Portal. [Link]

  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). ResearchGate. [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (n.d.). Liang Tong Lab at Columbia University. [Link]

  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. (2011). Current Topics in Medicinal Chemistry. [Link]

  • KINOMEscan. (n.d.). SlidePlayer. [Link]

  • Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. (2010). Journal of Medicinal Chemistry. [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2024). Nature Communications. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2023). Chemistry & Biodiversity. [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). (n.d.). LINCS Data Portal. [Link]

  • Role of the hydrogen bonding heteroatom-Lys53 interaction between the p38alpha mitogen-activated protein (MAP) kinase and pyridinyl-substituted 5-membered heterocyclic ring inhibitors. (2007). Journal of Medicinal Chemistry. [Link]

  • N-Phenyl-N-purin-6-yl Ureas: The Design and Synthesis of P38α MAP Kinase Inhibitors. (2006). ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.